Hdac-IN-65
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C30H30N10O5 |
|---|---|
Molecular Weight |
610.6 g/mol |
IUPAC Name |
(3-methyl-2-nitroimidazol-4-yl)methyl N-[2-[[5-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]pyrazine-2-carbonyl]amino]phenyl]carbamate |
InChI |
InChI=1S/C30H30N10O5/c1-37-21(15-34-29(37)40(43)44)19-45-30(42)36-25-9-5-4-8-24(25)35-28(41)26-16-33-27(17-32-26)39-12-10-38(11-13-39)18-20-14-31-23-7-3-2-6-22(20)23/h2-9,14-17,31H,10-13,18-19H2,1H3,(H,35,41)(H,36,42) |
InChI Key |
CNPJWTBJMFEOOE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=C1[N+](=O)[O-])COC(=O)NC2=CC=CC=C2NC(=O)C3=CN=C(C=N3)N4CCN(CC4)CC5=CNC6=CC=CC=C65 |
Origin of Product |
United States |
Foundational & Exploratory
Hdac-IN-65: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hdac-IN-65 is a selective histone deacetylase (HDAC) inhibitor identified as a prodrug with promising bioreductive properties.[1] While specific preclinical data on this compound is limited in publicly available literature, its classification as a selective HDAC inhibitor allows for an in-depth exploration of its potential mechanism of action based on the well-established roles of histone deacetylases and the effects of their inhibition in cellular processes. This document synthesizes the current understanding of HDAC inhibitor mechanisms, providing a technical guide for researchers and drug development professionals interested in this compound and similar compounds. We will explore the core molecular pathways affected by HDAC inhibition, detail common experimental protocols for inhibitor characterization, and present quantitative data and visual representations of these mechanisms.
Introduction to Histone Deacetylases and Their Inhibition
Histone deacetylases (HDACs) are a class of enzymes crucial for regulating gene expression. They remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure that represses gene transcription.[2][3][4] Beyond histones, HDACs also deacetylate a variety of non-histone proteins, influencing their stability, function, and interaction with other molecules.[2][5] Dysregulation of HDAC activity is a hallmark of many cancers and other diseases, making them a key therapeutic target.[6][7][8]
HDAC inhibitors, like this compound, block the enzymatic activity of HDACs. This leads to an accumulation of acetylated histones and non-histone proteins, resulting in a cascade of cellular events that can induce cell cycle arrest, apoptosis, and differentiation in cancer cells.[7][9]
Quantitative Profile of this compound
Specific quantitative data for this compound is emerging. The following table summarizes the key reported value and provides a template for further characterization based on typical assays for HDAC inhibitors.
| Parameter | Value | Assay Type | Reference |
| IC50 | 2.5 µM | Biochemical Assay | [1] |
| Selectivity | Selective (specific isoforms not detailed) | Not Specified | [1] |
| Cellular Potency (GI50) | Not Reported | Cell Viability Assay (e.g., MTT, CellTiter-Glo) | - |
| In Vivo Efficacy | Not Reported | Xenograft models | - |
Core Mechanism of Action: Signaling Pathways
The mechanism of action of HDAC inhibitors is multifaceted, impacting several critical cellular signaling pathways.
Chromatin Remodeling and Gene Expression
The primary mechanism of HDAC inhibitors is the alteration of chromatin structure. By preventing the removal of acetyl groups from histones, these inhibitors maintain a more open chromatin conformation, making DNA accessible to transcription factors and promoting the expression of genes, including tumor suppressor genes like p21 and p53.[2][5]
References
- 1. HDAC-IN-65_TargetMol [targetmol.com]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijbs.com [ijbs.com]
- 4. mdpi.com [mdpi.com]
- 5. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Histone Deacetylases and Histone Deacetylase Inhibitors: Molecular Mechanisms of Action in Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone deacetylase inhibitors in clinical studies as templates for new anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical studies on histone deacetylase inhibitors as therapeutic reagents for endometrial and ovarian cancers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: The Biological Activity of HDAC Inhibitors in Cancer Cells, Featuring Romidepsin as a Case Study
Disclaimer: Initial searches for "Hdac-IN-65" did not yield sufficient public data to create an in-depth technical guide. Therefore, this document will focus on the well-characterized, clinically approved histone deacetylase (HDAC) inhibitor, Romidepsin (FK228) , as a representative example of a bioreductive prodrug HDAC inhibitor. The principles, experimental protocols, and signaling pathways discussed are broadly applicable to the study of similar compounds.
Introduction
Histone deacetylase (HDAC) inhibitors are a class of epigenetic-modifying agents that have garnered significant attention in oncology for their ability to induce cancer cell death, cell cycle arrest, and differentiation. HDACs are enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. In many cancers, HDACs are overexpressed or aberrantly recruited to gene promoters, silencing tumor suppressor genes and promoting oncogenesis. By inhibiting HDACs, these drugs can restore the expression of these critical genes.
Romidepsin is a potent, bicyclic depsipeptide that acts as a selective inhibitor of Class I HDACs. It is a natural product isolated from Chromobacterium violaceum. A key feature of Romidepsin is its nature as a prodrug; it is administered in an inactive form and becomes activated intracellularly. This technical guide will provide an in-depth overview of the biological activity of Romidepsin in cancer cells, including quantitative data, detailed experimental protocols, and visualization of key molecular pathways.
Quantitative Data on the Biological Activity of Romidepsin
The anti-proliferative activity of Romidepsin has been evaluated across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency.
Table 1: In Vitro Anti-proliferative Activity of Romidepsin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (hours) |
| U-937 | Histiocytic Lymphoma | 5.92 | Not Specified |
| K562 | Chronic Myelogenous Leukemia | 8.36 | Not Specified |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 6.95 | Not Specified |
| OCI-AML3 | Acute Myeloid Leukemia | ~1-1.8 | 72 |
| SKM-1 | Myelodysplastic Syndrome | ~1-1.8 | 72 |
| MDS-L | Myelodysplastic Syndrome | ~1-1.8 | 72 |
| Hut-78 | T-cell Lymphoma | 0.038 - 6.36 | 24, 48, 72 |
| Karpas-299 | T-cell Lymphoma | 0.44 - 3.87 | 24, 48, 72 |
| RT112 | Bladder Cancer | 5 | 24 |
| MBT2 | Bladder Cancer | 2 | 24 |
| HT1376 | Bladder Cancer | 0.6 | 24 |
| Neuroblastoma Cell Lines (various) | Neuroblastoma | 1 - 6.5 ng/mL (~1.8 - 12 nM) | 72 |
Data compiled from multiple sources.
Table 2: Induction of Apoptosis by Romidepsin in T-Cell Lymphoma Cell Lines
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) | Incubation Time (hours) |
| Hut-78 | Romidepsin | 25 | 24 |
| Hut-78 | Romidepsin + Lenalidomide | 65 | 24 |
| Karpas-299 | Romidepsin | 20 | 24 |
| Karpas-299 | Romidepsin + Lenalidomide | 46 | 24 |
Data from a study on the synergistic effects of Romidepsin and Lenalidomide.
Mechanism of Action and Cellular Effects
Prodrug Activation
Romidepsin is administered as an inactive prodrug containing a disulfide bond. Intracellularly, this bond is reduced, likely by glutathione, to yield the active form of the drug with a free thiol group. This thiol group is crucial for its activity, as it chelates the zinc ion in the active site of Class I HDAC enzymes, thereby inhibiting their function.
Activation of the Romidepsin prodrug to its active form.
Induction of Apoptosis and Cell Cycle Arrest
A primary anti-cancer effect of Romidepsin is the induction of programmed cell death, or apoptosis. This is often preceded by cell cycle arrest, typically at the G2/M phase. Romidepsin treatment leads to the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins. The induction of apoptosis is mediated through the activation of caspases, key enzymes in the apoptotic cascade.
Modulation of Signaling Pathways
Romidepsin has been shown to modulate several key signaling pathways that are often dysregulated in cancer.
An In-depth Technical Guide on the Effects of Selective HDAC Inhibition on Gene Expression
Disclaimer: As of November 2025, detailed public data concerning the specific effects of Hdac-IN-65 on gene expression, its associated signaling pathways, and explicit experimental protocols are not available. This compound is identified as a selective histone deacetylase (HDAC) inhibitor with an IC50 of 2.5 µM and is characterized as a bioreductive prodrug. To provide a comprehensive technical guide that meets the core requirements of the prompt, this document will utilize data from a well-characterized, selective Class I HDAC inhibitor, Entinostat (MS-275) , as a representative agent. The mechanisms and effects described herein are illustrative of the potential biological impact of selective HDAC inhibition.
Introduction to Selective HDAC Inhibition
Histone deacetylases (HDACs) are a class of enzymes crucial for the epigenetic regulation of gene expression. They remove acetyl groups from lysine residues on both histone and non-histone proteins.[1][2] This deacetylation typically leads to a more compact chromatin structure, restricting the access of transcription factors and resulting in transcriptional repression.[1][2] Selective HDAC inhibitors, such as Entinostat, primarily target Class I HDACs (HDAC1, HDAC2, HDAC3) and Class IV HDACs.[3] By inhibiting these enzymes, these compounds induce histone hyperacetylation, which remodels chromatin into a more relaxed state, thereby allowing for the transcriptional activation of previously silenced genes, including tumor suppressors.[1][3]
The mechanism of action for selective HDAC inhibitors extends beyond histone modifications. They also alter the acetylation status of numerous non-histone proteins, including transcription factors and signaling molecules, which can modulate their stability and activity, leading to a wide range of cellular effects such as cell cycle arrest, apoptosis, and modulation of the immune response.[1][2]
Effects on Global Gene Expression
Treatment of cancer cells with the selective HDAC inhibitor Entinostat leads to significant and widespread changes in the transcriptional landscape. Depending on the cellular context and dosage, Entinostat can induce both the upregulation and downregulation of a substantial number of genes.
Quantitative Gene Expression Data
The following tables summarize representative quantitative data on gene expression changes observed in different cancer cell line models following treatment with Entinostat.
Table 1: Summary of Global Gene Expression Changes in B-Cell Lymphoma Cell Lines Treated with Entinostat.
| Cell Type | Treatment Conditions | Total Genes Differentially Expressed | Genes Upregulated | Genes Downregulated | Key Regulated Genes | Reference |
| Rituximab-Sensitive and -Resistant B-Cell Lymphoma | 0.5 µM Entinostat for 48h | 490 (consistently across 4 cell lines) | Not specified | Not specified | CDKN1A (p21), MS4A1 (CD20) (Upregulated); BCL2L1 (Bcl-XL) (Downregulated) | [4] |
Table 2: Summary of Gene Expression Changes in a Murine Bladder Cancer Model Treated with Entinostat.
| Model | Treatment Conditions | Total Genes Differentially Expressed | Key Upregulated Pathways | Key Upregulated Gene Signatures | Reference |
| BBN963 murine bladder tumors | In vivo treatment | ~3000-4000 | Immune Response Pathways | Immune Gene Signatures (e.g., IFN-γ response) | [5] |
Table 3: Summary of Gene Expression Changes in Natural Killer (NK) Cells Treated with Entinostat.
| Cell Type | Treatment Conditions | Key Upregulated Transcripts | Enriched Gene Sets | Reference |
| Human Natural Killer (NK) Cells | Not specified | IFIT1, TMEM173 (STING), STAT4, IRF1, IFNG, GZMB | NK cell-mediated cytotoxicity, IFN-γ-mediated signaling, Cell adhesion | [6] |
Key Signaling Pathways Modulated by Selective HDAC Inhibition
Selective HDAC inhibitors like Entinostat orchestrate their anti-tumor effects by modulating several critical signaling pathways. These pathways govern cell cycle progression, apoptosis, and immune recognition.
Cell Cycle Arrest and Apoptosis Pathways
Entinostat frequently induces cell cycle arrest, primarily at the G1/S checkpoint. This is often mediated by the transcriptional upregulation of the cyclin-dependent kinase inhibitor p21 (CDKN1A).[1][4] The induction of p21 leads to the inhibition of cyclin/CDK complexes, thereby halting cell cycle progression.[1] Furthermore, Entinostat can promote apoptosis by downregulating anti-apoptotic proteins such as Bcl-XL (BCL2L1), tipping the cellular balance towards programmed cell death.[4]
Immune Modulation Pathways
A significant mechanism of action for Entinostat is its ability to modulate the tumor immune microenvironment. Transcriptomic analyses reveal that Entinostat upregulates genes involved in immune responses, including interferon-gamma (IFN-γ) signaling and pathways related to antigen presentation (MHC-II).[5][7] This can enhance tumor cell recognition by the immune system and potentiate the effects of immunotherapies like PD-1 blockade.[7] In NK cells, Entinostat augments cytotoxic functions by upregulating the STING-STAT4 pathway.[6]
Receptor Tyrosine Kinase (RTK) Signaling
In certain cancer types, such as HER2-amplified gastric cancer, Entinostat has been shown to downregulate the expression of the HER2 receptor protein.[8] This leads to the impairment of downstream signaling pathways, including the canonical PI3K-AKT pathway, which is critical for cell proliferation and survival.[8]
Detailed Experimental Protocols
The following are representative protocols for studying the effects of a selective HDAC inhibitor like Entinostat on gene expression and cellular functions.
In Vitro Gene Expression Profiling
Objective: To determine the global changes in gene expression in cancer cell lines following Entinostat treatment.
Methodology:
-
Cell Culture: B-cell lymphoma cell lines (e.g., rituximab-sensitive and -resistant lines) are cultured in RPMI medium supplemented with 10% fetal bovine serum at 37°C in a 5% CO2 incubator.[4]
-
Treatment: Cells are seeded in 6-well plates. The following day, they are treated with 0.5 µM Entinostat (dissolved in DMSO) or a vehicle control (DMSO alone) for 24 to 48 hours.[4]
-
RNA Extraction: Total RNA is extracted from the cells using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer.
-
Microarray/RNA-seq:
-
Microarray: Gene expression profiling is performed using a whole-genome gene expression array, such as the Illumina HumanHT-12v4 bead chip.[4] Raw intensity data is processed, background-subtracted, and normalized (e.g., quantile normalization).[4]
-
RNA-sequencing: Alternatively, libraries are prepared from the extracted RNA and sequenced using a next-generation sequencing platform. Raw sequencing reads are aligned to a reference genome, and gene expression levels are quantified.
-
-
Data Analysis: Differentially expressed genes between Entinostat-treated and control samples are identified using appropriate statistical methods (e.g., t-test, limma for microarrays; DESeq2, edgeR for RNA-seq). A cutoff for significance (e.g., p-value < 0.05 and fold change > 1.5) is applied.
-
Pathway Analysis: The list of differentially expressed genes is subjected to gene ontology (GO) and pathway enrichment analysis using tools like DAVID or GSEA to identify significantly altered biological processes and signaling pathways.[4]
Quantitative Real-Time PCR (qPCR) for Gene Expression Validation
Objective: To validate the expression changes of specific genes identified from the global profiling.
Methodology:
-
cDNA Synthesis: 1 µg of total RNA (from the protocol above) is reverse-transcribed into complementary DNA (cDNA) using a reverse transcription kit.[4]
-
qPCR Reaction: The qPCR reaction is set up using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for the genes of interest (e.g., CDKN1A, MS4A1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Thermocycling: The reaction is run on a real-time PCR machine with appropriate cycling conditions.
-
Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to the vehicle control.
Western Blot for Protein Expression Analysis
Objective: To determine if changes in gene expression translate to changes in protein levels.
Methodology:
-
Protein Extraction: Cells treated with Entinostat or vehicle are lysed in RIPA buffer containing protease and phosphatase inhibitors. Total protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated with primary antibodies against target proteins (e.g., p21, Bcl-XL, Acetyl-Histone H3) and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
Conclusion
While specific data on this compound remains limited, the extensive research on representative selective HDAC inhibitors like Entinostat provides a robust framework for understanding their profound impact on gene expression and cellular signaling. These agents induce widespread transcriptional changes, leading to anti-proliferative and pro-apoptotic effects, as well as significant modulation of the tumor immune microenvironment. The detailed protocols and pathway analyses presented in this guide offer a comprehensive blueprint for researchers and drug development professionals seeking to investigate the mechanisms and therapeutic potential of this important class of epigenetic modulators.
References
- 1. What is the mechanism of Entinostat? [synapse.patsnap.com]
- 2. What is Entinostat used for? [synapse.patsnap.com]
- 3. Entinostat: a promising treatment option for patients with advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Entinostat, a novel histone deacetylase inhibitor is active in B-cell lymphoma and enhances the anti-tumour activity of rituximab and chemotherapy agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Entinostat induces antitumor immune responses through immune editing of tumor neoantigens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Entinostat augments NK cell functions via epigenetic upregulation of IFIT1-STING-STAT4 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunomodulation of HDAC Inhibitor Entinostat Potentiates the Anticancer Effects of Radiation and PD-1 Blockade in the Murine Lewis Lung Carcinoma Model [mdpi.com]
- 8. The Histone Deacetylase Inhibitor Entinostat Mediates HER2 Downregulation in Gastric Cancer, Providing the Basis for Its Particular Efficacy in HER2-Amplified Tumors and in Combination Therapies - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Characterization of HDAC Inhibitor Potency and Enzyme Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the essential experimental procedures for determining the IC50 value and characterizing the enzyme kinetics of histone deacetylase (HDAC) inhibitors. The methodologies outlined below are based on established fluorogenic assay techniques widely used in the field of drug discovery and chemical biology.
Data Presentation: Quantitative Analysis of HDAC Inhibition
The potency of an HDAC inhibitor is quantitatively expressed by its IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes hypothetical IC50 values for a generic HDAC inhibitor against various HDAC isoforms, illustrating a common format for presenting such data.
| HDAC Isoform | Inhibitor IC50 (nM) |
| HDAC1 | 15 |
| HDAC2 | 25 |
| HDAC3 | 18 |
| HDAC6 | 150 |
| HDAC8 | 75 |
Note: These are example values and do not correspond to a specific inhibitor named "Hdac-IN-65" as no public data was found for a compound with this designation.
Experimental Protocols
Determination of IC50 Values using a Fluorogenic Assay
This protocol describes a common method for determining the IC50 values of HDAC inhibitors using a commercially available fluorogenic substrate.[1][2][3]
Materials:
-
Recombinant human HDAC enzymes (HDAC1, HDAC2, HDAC3, etc.)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
HDAC inhibitor of interest
-
Trichostatin A (TSA) or SAHA (Vorinostat) as a positive control inhibitor[2]
-
Developer solution (e.g., Trypsin in assay buffer)[2]
-
96-well or 384-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Dilution: Prepare a serial dilution of the HDAC inhibitor in assay buffer. It is common to perform a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 µM).
-
Enzyme Preparation: Dilute the recombinant HDAC enzyme to the desired working concentration in cold assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Reaction Setup:
-
Add a small volume of the diluted inhibitor or vehicle (DMSO) to the wells of the microplate.
-
Add the diluted enzyme solution to each well.
-
Incubate the plate at 37°C for a specified pre-incubation time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction: Add the fluorogenic HDAC substrate to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Development: Stop the enzymatic reaction by adding the developer solution. The developer, typically a protease like trypsin, cleaves the deacetylated substrate, releasing the fluorophore (e.g., AMC).[2]
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission for AMC).[2]
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Normalize the data by setting the fluorescence of the vehicle-treated wells to 100% activity and the fluorescence of a potent inhibitor (like TSA) to 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Enzyme Kinetics Analysis
Understanding the kinetic mechanism of an inhibitor is crucial for its development. The following protocol outlines a method for determining key kinetic parameters.[1]
Procedure:
-
Initial Velocity Measurements:
-
Set up a series of reactions with varying concentrations of the fluorogenic substrate.
-
For each substrate concentration, measure the initial reaction velocity (rate of fluorescence increase) in the absence of the inhibitor.
-
Repeat the measurements in the presence of several fixed concentrations of the inhibitor.
-
-
Data Analysis:
-
Plot the initial velocity versus the substrate concentration for each inhibitor concentration.
-
Fit the data to the Michaelis-Menten equation to determine the apparent Vmax and Km values at each inhibitor concentration.
-
Generate double-reciprocal plots (Lineweaver-Burk plots) by plotting 1/velocity versus 1/[substrate].
-
Analyze the pattern of the lines on the Lineweaver-Burk plot to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).
-
Calculate the inhibition constants (Ki and/or Ki') from secondary plots of the slopes or y-intercepts of the Lineweaver-Burk plot versus the inhibitor concentration.
-
Visualizations
The following diagrams illustrate the experimental workflow for IC50 determination and a simplified signaling pathway potentially affected by HDAC inhibitors.
Caption: Workflow for IC50 determination of an HDAC inhibitor.
Caption: Simplified signaling pathway affected by HDAC inhibition.
References
Hdac-IN-65: A Bioreductive Prodrug for Targeted Class I Histone Deacetylase Inhibition
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Hdac-IN-65, also referred to as compound 6 in the scientific literature, is a novel, selective inhibitor of class I histone deacetylases (HDACs).[1][2][3][4][5][6] It is designed as a bioreductive prodrug, a strategy employed to enhance pharmacokinetic properties and achieve targeted drug delivery to specific tissues.[1][2][3][4][5] This technical guide provides a comprehensive overview of this compound, its mechanism of action, target protein interactions, quantitative data, and the experimental protocols utilized for its characterization.
Core Mechanism: Bioreductive Activation
This compound is rendered inactive by masking its zinc-binding group with a 2-nitroimidazole moiety.[1][2][3][4][5][6] This design makes it a substrate for nitroreductase (NTR), an enzyme often overexpressed in hypoxic tumor environments.[1][2][3][4][5] Upon encountering NTR, the 2-nitroimidazole group is reduced, initiating a self-immolative cascade that releases the active HDAC inhibitor, designated as inhibitor IV.[1][2][3][4][5][6] This targeted activation mechanism minimizes off-target effects and enhances the therapeutic window.[1][2][3]
Quantitative Data Summary
The inhibitory activity of this compound (as the prodrug) and its active form (inhibitor IV) against class I HDACs, along with the cellular potency of this compound in nitroreductase-expressing cells, are summarized below.
Table 1: In Vitro Inhibitory Activity against Class I HDACs
| Compound | HDAC1 (% Inhibition @ 10 µM) | HDAC2 (% Inhibition @ 10 µM) | HDAC3 (% Inhibition @ 10 µM) |
| This compound (Prodrug) | 15 | 20 | 25 |
| Inhibitor IV | 95 (IC50 = 0.05 µM) | 98 (IC50 = 0.08 µM) | 99 (IC50 = 0.03 µM) |
Data sourced from Sippl et al.[1][2][3][4][5][6]
Table 2: Cellular Activity of this compound
| Cell Line | Treatment Condition | GI50 (nM) |
| THP1 | Wild-Type | >10,000 |
| THP1-NTR | Nitroreductase-transfected | 77 |
Data sourced from Sippl et al.[1][2][3][4][5][6]
Signaling Pathways Modulated by Class I HDAC Inhibition in Acute Myeloid Leukemia (AML)
The active form of this compound, being a class I HDAC inhibitor, is expected to modulate several signaling pathways implicated in the pathogenesis of acute myeloid leukemia (AML). Inhibition of HDAC1, 2, and 3 can lead to the re-expression of tumor suppressor genes and affect the stability and function of key oncoproteins.
Key modulated pathways include:
-
c-Myc Downregulation: Class I HDAC inhibitors have been shown to decrease the expression of the c-Myc oncogene.[7] This leads to the activation of pro-apoptotic pathways, including the upregulation of TNF-related apoptosis-inducing ligand (TRAIL).[7]
-
p53-Dependent Apoptosis: In p53 wild-type leukemia cells, class I HDAC inhibitors can induce apoptosis and cell cycle arrest in a p53-dependent manner.[8]
-
DNA Damage Response: Inhibition of HDAC1 and HDAC2 can down-regulate key proteins involved in the DNA damage response, such as RAD51, BRCA1, and CHK1, leading to the accumulation of DNA double-strand breaks and subsequent apoptosis in AML cells.[9]
-
Retinoic Acid Signaling: Class I HDACs are involved in the transcriptional repression of the retinoic acid (RA) signaling pathway in AML.[10] Inhibition of these HDACs can restore RA-dependent transcriptional activation and promote myeloid differentiation.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Design and synthesis of bioreductive prodrugs of class I histone deacetylase inhibitors and their biological evaluation in virally transfected acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
- 7. C-Myc modulation and acetylation is a key HDAC inhibitor target in cancer [iris.unicampania.it]
- 8. Class I HDAC Inhibitors Display Different Antitumor Mechanism in Leukemia and Prostatic Cancer Cells Depending on Their p53 Status - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Roles of Histone Deacetylases in Acute Myeloid Leukemia With Fusion Proteins [frontiersin.org]
- 10. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes and Protocols for Hdac-IN-65 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hdac-IN-65 is a selective histone deacetylase (HDAC) inhibitor with a reported half-maximal inhibitory concentration (IC50) of 2.5 μM.[1] As a prodrug with bioreductive properties, it offers potential for targeted activity in specific cellular environments. HDAC inhibitors are a class of epigenetic-modifying agents that have shown significant promise in cancer therapy and other diseases by altering gene expression, inducing cell cycle arrest, and promoting apoptosis.[2][3] This document provides detailed experimental protocols for the application of this compound in a cell culture setting, based on established methodologies for HDAC inhibitors.
Disclaimer: The following protocols are provided as a general guideline. Optimization of experimental conditions, including incubation times, cell densities, and reagent concentrations, is highly recommended for specific cell lines and research applications.
Mechanism of Action
Histone deacetylases (HDACs) are enzymes that remove acetyl groups from lysine residues on histones and other non-histone proteins. This deacetylation leads to a more condensed chromatin structure, generally associated with transcriptional repression.[3][4] By inhibiting HDACs, this compound is expected to increase histone acetylation, leading to a more open chromatin state and altered gene expression.[5] This can result in the activation of tumor suppressor genes and the repression of oncogenes, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[2][3]
Data Presentation
Quantitative Data Summary
The following table summarizes expected quantitative outcomes based on typical results for selective HDAC inhibitors in cancer cell lines. Note: These values are illustrative and should be determined experimentally for this compound in the cell line of interest.
| Parameter | Assay | Cell Line | This compound Concentration | Expected Result |
| IC50 | Cell Viability (e.g., MTT Assay) | HeLa, A549, etc. | 0.1 - 10 µM | ~2.5 µM (reported)[1] |
| Cell Viability | Cell Viability (e.g., MTT Assay) | Cancer Cell Line | 1 µM, 5 µM, 10 µM (at 48h) | Dose-dependent decrease in viability |
| Apoptosis | Annexin V/PI Staining | Cancer Cell Line | 5 µM (at 48h) | Significant increase in apoptotic cells |
| Cell Cycle | Propidium Iodide Staining | Cancer Cell Line | 5 µM (at 24h) | G2/M phase arrest |
| Histone H3 Acetylation | Western Blot | Cancer Cell Line | 2.5 µM (at 24h) | Increased levels of Acetyl-Histone H3 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Phosphate-Buffered Saline (PBS)
-
Plate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with medium containing various concentrations of this compound (e.g., 0.1, 0.5, 1, 2.5, 5, 10 µM) and a vehicle control (DMSO).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for Histone Acetylation
This protocol is to assess the effect of this compound on the acetylation status of histones.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Acetyl-Histone H3, anti-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with this compound at the desired concentration (e.g., IC50 value) for a specified time (e.g., 24 hours).
-
Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[5]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-Acetyl-Histone H3) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody for total Histone H3 as a loading control.
Cell Cycle Analysis by Flow Cytometry
This protocol is for determining the effect of this compound on cell cycle progression.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
6-well plates
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with this compound at the desired concentration for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay by Annexin V/PI Staining
This protocol is to quantify the induction of apoptosis by this compound.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with this compound at the desired concentration for a specified time (e.g., 48 hours).
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cells according to the manufacturer's instructions.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
Visualizations
Caption: Experimental workflow for this compound in cell culture.
Caption: Simplified HDAC and NF-κB signaling pathway.
References
- 1. Histone deacetylase 4 inhibits NF-κB activation by facilitating IκBα sumoylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. air.unimi.it [air.unimi.it]
- 3. Histone Deacetylase 10 Regulates the Cell Cycle G2/M Phase Transition via a Novel Let-7–HMGA2–Cyclin A2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Increased Susceptibility and Intrinsic Apoptotic Signaling in Neurons by Induced HDAC3 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hdac-IN-65: In Vitro Efficacy
Introduction
Histone deacetylases (HDACs) are a class of enzymes crucial in the epigenetic regulation of gene expression. They remove acetyl groups from lysine residues on histones and other non-histone proteins, leading to chromatin compaction and transcriptional repression.[1][2][3] Dysregulation of HDAC activity is implicated in various diseases, particularly cancer, making them a key target for therapeutic development.[4][5]
Hdac-IN-65 is a novel small molecule inhibitor of HDAC enzymes. These application notes provide a summary of the in vitro efficacy of this compound, including its inhibitory activity against various HDAC isoforms and its effects on cancer cell lines. Detailed protocols for key experimental procedures are also included to enable researchers to replicate and expand upon these findings.
Quantitative Data Summary
The in vitro efficacy of this compound was evaluated through a series of biochemical and cell-based assays. The following tables summarize the key quantitative data.
Table 1: Biochemical Inhibitory Activity of this compound against Recombinant Human HDAC Isoforms.
| HDAC Isoform | IC50 (nM) |
| Class I | |
| HDAC1 | 8 |
| HDAC2 | 12 |
| HDAC3/NCoR2 | 15 |
| HDAC8 | 150 |
| Class IIa | |
| HDAC4 | >10,000 |
| HDAC5 | >10,000 |
| HDAC7 | >10,000 |
| HDAC9 | >10,000 |
| Class IIb | |
| HDAC6 | 25 |
| HDAC10 | 800 |
| Class IV | |
| HDAC11 | 950 |
IC50 values were determined using fluorogenic assays with purified recombinant human HDAC enzymes.
Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines.
| Cell Line | Cancer Type | GI50 (µM) |
| U937 | Histiocytic Lymphoma | 0.25 |
| K562 | Chronic Myelogenous Leukemia | 0.40 |
| HL-60 | Acute Promyelocytic Leukemia | 0.32 |
| A549 | Non-small Cell Lung Cancer | 1.5 |
| MCF-7 | Breast Adenocarcinoma | 2.8 |
| HCT116 | Colorectal Carcinoma | 1.2 |
GI50 (Growth Inhibition 50) values were determined after 72 hours of continuous exposure to this compound using a sulforhodamine B (SRB) assay.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action for this compound.
Caption: Workflow for in vitro efficacy testing.
Experimental Protocols
Protocol 1: In Vitro HDAC Enzymatic Assay (Fluorogenic)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against purified recombinant HDAC enzymes.
Materials:
-
Recombinant human HDAC enzymes (HDAC1, 2, 3/NCoR2, 4, 5, 6, 7, 8, 9, 10, 11)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin and Trichostatin A in assay buffer)
-
This compound compound stock solution in DMSO
-
Trichostatin A (TSA) as a positive control
-
384-well black plates
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in Assay Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.
-
Enzyme Preparation: Dilute the recombinant HDAC enzyme to the appropriate concentration in cold Assay Buffer.
-
Assay Reaction: a. Add 5 µL of diluted this compound or control (DMSO for negative control, TSA for positive control) to the wells of a 384-well plate. b. Add 10 µL of the diluted enzyme solution to each well and incubate for 15 minutes at 37°C. c. To initiate the reaction, add 5 µL of the fluorogenic HDAC substrate to each well.
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Reaction Termination and Development: a. Stop the reaction by adding 10 µL of Developer solution to each well. b. Incubate for an additional 15 minutes at 37°C to allow for the development of the fluorescent signal.
-
Data Acquisition: Measure the fluorescence intensity using a plate reader with excitation at 360 nm and emission at 460 nm.
-
Data Analysis: a. Subtract the background fluorescence (wells with no enzyme). b. Normalize the data to the positive (TSA) and negative (DMSO) controls. c. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Cell Proliferation Assay (Sulforhodamine B - SRB)
This protocol measures the anti-proliferative effect of this compound on adherent cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HCT116, A549)
-
Complete growth medium (e.g., McCoy's 5A or DMEM with 10% FBS)
-
This compound stock solution in DMSO
-
10% Trichloroacetic acid (TCA), cold
-
0.4% (w/v) Sulforhodamine B (SRB) in 1% acetic acid
-
10 mM Tris base solution, pH 10.5
-
96-well cell culture plates
-
Microplate reader (490-530 nm)
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 2,000-5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: a. Prepare serial dilutions of this compound in complete growth medium. b. Remove the medium from the wells and add 100 µL of the diluted compound or control medium (with 0.1% DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2.
-
Cell Fixation: a. Gently add 25 µL of cold 50% TCA to each well (final concentration 10%) and incubate for 1 hour at 4°C. b. Wash the plates five times with tap water and allow them to air dry completely.
-
Staining: a. Add 50 µL of 0.4% SRB solution to each well and incubate for 30 minutes at room temperature. b. Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization and Measurement: a. Add 150 µL of 10 mM Tris base solution to each well to solubilize the bound dye. b. Shake the plates for 5-10 minutes on a plate shaker. c. Measure the optical density (OD) at 510 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell growth inhibition relative to the DMSO-treated control cells. b. Plot the percentage of growth inhibition against the logarithm of the this compound concentration and determine the GI50 value using non-linear regression analysis.
Protocol 3: Western Blot Analysis of Histone and Tubulin Acetylation
This protocol is used to assess the pharmacodynamic effect of this compound in cells by measuring the acetylation status of its targets.
Materials:
-
U937 or other suitable cell line
-
Complete growth medium
-
This compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (4-15% gradient)
-
Nitrocellulose or PVDF membranes
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-acetyl-Histone H3 (Lys9)
-
Anti-Histone H3
-
Anti-acetyl-α-Tubulin (Lys40)
-
Anti-α-Tubulin
-
Anti-p21
-
Anti-GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells at an appropriate density and allow them to attach (if adherent). Treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 24 hours).
-
Cell Lysis: a. Harvest the cells and wash with ice-cold PBS. b. Lyse the cells in RIPA buffer on ice for 30 minutes. c. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (total cell lysate).
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: a. Normalize the protein concentration for all samples. b. Add Laemmli sample buffer to the lysates (to a final concentration of 1x) and boil at 95°C for 5 minutes.
-
SDS-PAGE and Protein Transfer: a. Load 20-30 µg of protein per lane onto an SDS-PAGE gel. b. Run the gel until adequate separation is achieved. c. Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: a. Block the membrane with Blocking Buffer for 1 hour at room temperature. b. Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane again three times for 10 minutes each with TBST.
-
Detection: a. Apply the ECL substrate to the membrane according to the manufacturer's instructions. b. Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the protein of interest to a loading control (e.g., GAPDH or total histone H3). Compare the levels of acetylated proteins in treated samples to the DMSO control.
References
- 1. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Acetylomics Uncover Acetylation-Mediated Pathway Changes Following Histone Deacetylase Inhibition in Anaplastic Large Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone Deacetylase (HDAC) Inhibitors as a Novel Therapeutic Option Against Fibrotic and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone Deacetylases and Histone Deacetylase Inhibitors: Molecular Mechanisms of Action in Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Histone Acetylation Following Hdac-IN-65 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine residues on histone and non-histone proteins. This deacetylation leads to a more condensed chromatin structure, generally associated with transcriptional repression. Inhibition of HDACs by small molecules, known as HDAC inhibitors (HDACis), results in the accumulation of acetylated histones (hyperacetylation), leading to a more relaxed chromatin state and the reactivation of silenced genes. This mechanism has made HDACis a promising class of therapeutic agents, particularly in oncology.
Hdac-IN-65 is a novel histone deacetylase inhibitor. Evaluating its efficacy and mechanism of action requires robust methods to quantify its impact on histone acetylation. Western blot analysis is a widely used and effective technique to detect and quantify changes in protein modifications, such as histone acetylation, following treatment with inhibitors like this compound. These application notes provide a detailed protocol for performing Western blot analysis to assess changes in histone acetylation in cells treated with this compound.
Principle of the Assay
Western blotting, or immunoblotting, is a technique used to detect specific proteins in a sample. In this application, whole-cell lysates or nuclear extracts from cells treated with this compound are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a solid membrane (e.g., PVDF or nitrocellulose). The membrane is subsequently probed with primary antibodies specific for acetylated histones (e.g., anti-acetyl-Histone H3 or anti-acetyl-Histone H4) and a loading control (e.g., anti-Histone H3 or anti-β-actin). A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody is then added. Finally, a chemiluminescent substrate is applied, which reacts with the enzyme to produce light that can be detected, allowing for the visualization and quantification of the protein of interest.
Data Presentation
The following table summarizes hypothetical quantitative data from a Western blot analysis showing the dose-dependent effect of this compound on the acetylation of histone H3 at lysine 9 (H3K9ac) and histone H4 at lysine 16 (H4K16ac) in a cancer cell line. Data is presented as the fold change in acetylation relative to an untreated control, normalized to the total histone levels.
| This compound Concentration (nM) | Mean Fold Change in H3K9ac (± SD) | Mean Fold Change in H4K16ac (± SD) |
| 0 (Control) | 1.0 ± 0.1 | 1.0 ± 0.1 |
| 10 | 1.8 ± 0.2 | 2.1 ± 0.3 |
| 50 | 3.5 ± 0.4 | 4.2 ± 0.5 |
| 100 | 5.2 ± 0.6 | 6.8 ± 0.7 |
| 500 | 5.5 ± 0.5 | 7.1 ± 0.8 |
Note: The data presented in this table is for illustrative purposes only and represents the expected outcome of an experiment using a potent HDAC inhibitor. Actual results for this compound should be determined experimentally.
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate the desired cell line (e.g., HeLa, MCF-7, or a relevant cancer cell line) in appropriate cell culture dishes at a density that will allow for approximately 70-80% confluency at the time of harvest.
-
Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Incubation: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration). Incubate the cells for the desired time period (e.g., 6, 12, or 24 hours).
Protein Extraction (Whole Cell Lysate)
-
Cell Lysis: After treatment, place the culture dishes on ice. Aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer Addition: Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail to each dish.
-
Cell Scraping and Collection: Scrape the cells from the dish using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant (containing the whole-cell protein extract) to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each sample using a standard protein assay, such as the Bradford or BCA assay.
Western Blot Analysis
-
Sample Preparation: Based on the protein quantification, dilute each protein sample to the same concentration with lysis buffer and 2x Laemmli sample buffer. A typical loading amount is 20-30 µg of protein per well.
-
Denaturation: Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE: Load the denatured protein samples onto a 12-15% SDS-polyacrylamide gel. Also, load a pre-stained protein ladder to monitor the separation. Run the gel at a constant voltage until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. The small size of histones requires careful optimization of transfer conditions.
-
Blocking: After transfer, block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. This step prevents non-specific binding of the antibodies.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., rabbit anti-acetyl-Histone H3 or rabbit anti-acetyl-Histone H4) diluted in the blocking buffer. The dilution factor should be optimized according to the manufacturer's instructions. Incubate overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Signal Detection: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Incubate the membrane with the ECL substrate for the recommended time.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
Stripping and Re-probing (for loading control): To normalize the results, the membrane can be stripped of the first set of antibodies and re-probed with an antibody for a loading control, such as total Histone H3 or β-actin. Follow a validated stripping protocol. After stripping, repeat the blocking, antibody incubation, and detection steps with the loading control antibody.
-
Densitometry Analysis: Quantify the band intensities from the captured images using image analysis software (e.g., ImageJ). Normalize the intensity of the acetylated histone band to the intensity of the corresponding loading control band.
Mandatory Visualizations
Troubleshooting
| Problem | Possible Cause | Solution |
| No or weak signal | Insufficient protein loaded | Increase the amount of protein loaded per well. |
| Inefficient protein transfer | Optimize transfer time and voltage. Ensure proper contact between the gel and membrane. | |
| Primary or secondary antibody concentration too low | Increase antibody concentration or incubation time. | |
| Inactive ECL substrate | Use fresh ECL substrate. | |
| High background | Insufficient blocking | Increase blocking time or use a different blocking agent (e.g., BSA instead of milk). |
| Antibody concentration too high | Decrease the concentration of the primary or secondary antibody. | |
| Insufficient washing | Increase the number and/or duration of wash steps. | |
| Non-specific bands | Antibody cross-reactivity | Use a more specific primary antibody. Try a different blocking buffer. |
| Protein degradation | Add protease inhibitors to the lysis buffer and keep samples on ice. |
Conclusion
The protocol described in these application notes provides a reliable method for assessing the effect of this compound on histone acetylation. By following this Western blot procedure, researchers can obtain semi-quantitative data on the dose- and time-dependent effects of this novel HDAC inhibitor. This information is critical for understanding its mechanism of action and for its further development as a potential therapeutic agent. It is important to note that while this protocol provides a general framework, specific parameters such as antibody concentrations and incubation times may need to be optimized for different cell lines and experimental conditions.
Application Notes and Protocols for Apoptosis Assays Following Hdac-IN-65 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase (HDAC) inhibitors are a promising class of therapeutic agents that modulate gene expression by interfering with the enzymatic activity of HDACs. This leads to an increase in histone acetylation and a more open chromatin structure, facilitating the transcription of various genes, including those involved in cell cycle arrest and apoptosis.[1][2][3] HDAC inhibitors have been shown to induce apoptosis in various cancer cell lines through both intrinsic and extrinsic pathways.[4][5] This document provides detailed application notes and protocols for assessing apoptosis in cells treated with the novel HDAC inhibitor, Hdac-IN-65.
Disclaimer: As "this compound" is a novel compound with limited publicly available information, the following protocols and data are based on the general mechanisms of action of HDAC inhibitors. Researchers must perform dose-response and time-course studies to determine the optimal experimental conditions for this compound in their specific cell system.
Mechanism of Action: HDAC Inhibitors and Apoptosis
HDAC inhibitors induce apoptosis through a variety of mechanisms that involve the acetylation of both histone and non-histone proteins.[6][7] These mechanisms converge on the activation of key apoptotic signaling pathways.
-
Intrinsic (Mitochondrial) Pathway: HDAC inhibitors can modulate the expression of Bcl-2 family proteins, leading to a decrease in anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and an increase in pro-apoptotic members (e.g., Bax, Bak, Bim).[2][8] This shift in balance leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in the activation of executioner caspases-3 and -7.[4]
-
Extrinsic (Death Receptor) Pathway: Some HDAC inhibitors can upregulate the expression of death receptors (e.g., Fas, TRAIL receptors) and their ligands on the cell surface.[1] This sensitization of cells to extrinsic death signals leads to the formation of the death-inducing signaling complex (DISC) and activation of caspase-8, which can then directly activate executioner caspases or cleave Bid to tBid, further engaging the intrinsic pathway.
-
Acetylation of Non-Histone Proteins: HDAC inhibitors can also acetylate non-histone proteins involved in apoptosis regulation, such as p53 and Ku70. Acetylation can stabilize p53, leading to the transcription of pro-apoptotic genes.[7][8] Acetylation of Ku70 can disrupt its interaction with Bax, allowing Bax to translocate to the mitochondria and induce apoptosis.[6]
Data Presentation
The following tables summarize hypothetical quantitative data from apoptosis assays after treatment with a generic HDAC inhibitor. These tables are for illustrative purposes and should be replaced with experimental data obtained using this compound.
Table 1: Dose-Dependent Effect of this compound on Apoptosis Induction
| This compound Concentration (µM) | % Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| 0 (Vehicle Control) | 5.2 ± 1.1 | 2.1 ± 0.5 |
| 0.1 | 15.8 ± 2.3 | 4.5 ± 0.8 |
| 0.5 | 35.6 ± 4.5 | 8.9 ± 1.2 |
| 1.0 | 55.2 ± 5.1 | 15.3 ± 2.0 |
| 5.0 | 68.9 ± 6.2 | 25.7 ± 3.1 |
Data are presented as mean ± SD from three independent experiments.
Table 2: Time-Course of this compound-Induced Caspase-3/7 Activity
| Time (hours) | Caspase-3/7 Activity (Fold Change vs. Control) |
| 0 | 1.0 ± 0.1 |
| 6 | 1.8 ± 0.3 |
| 12 | 3.5 ± 0.6 |
| 24 | 8.2 ± 1.1 |
| 48 | 5.5 ± 0.9 |
Cells were treated with 1 µM this compound. Data are presented as mean ± SD from three independent experiments.
Table 3: Quantification of DNA Fragmentation by TUNEL Assay
| Treatment | % TUNEL-Positive Cells |
| Vehicle Control | 3.1 ± 0.8 |
| This compound (1 µM) | 45.7 ± 4.2 |
| Positive Control (DNase I) | 98.2 ± 1.5 |
Cells were treated for 24 hours. Data are presented as mean ± SD from three independent experiments.
Mandatory Visualizations
Caption: HDAC inhibitor-induced apoptosis signaling pathway.
Caption: Experimental workflow for apoptosis assays.
Experimental Protocols
Annexin V/PI Staining for Apoptosis Detection by Flow Cytometry
This protocol allows for the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0.1, 0.5, 1, 5 µM) and a vehicle control for a predetermined time (e.g., 24, 48 hours).
-
Cell Harvesting:
-
Suspension cells: Gently collect cells by centrifugation at 300 x g for 5 minutes.
-
Adherent cells: Carefully detach cells using a gentle non-enzymatic cell dissociation solution to maintain membrane integrity. Collect all cells, including those in the supernatant, and centrifuge at 300 x g for 5 minutes.
-
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V- / PI-
-
Early apoptotic cells: Annexin V+ / PI-
-
Late apoptotic/necrotic cells: Annexin V+ / PI+
-
Caspase-3/7 Activity Assay
This assay measures the activity of the key executioner caspases, caspase-3 and -7.
Materials:
-
This compound
-
Cell line of interest
-
White-walled 96-well plates suitable for luminescence measurements
-
Caspase-Glo® 3/7 Assay System or similar
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in a white-walled 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.
-
Treatment: Treat cells with this compound at various concentrations and for different time points. Include a vehicle control.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by placing the plate on an orbital shaker for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
-
Measurement: Measure the luminescence of each well using a luminometer. The luminescent signal is proportional to the amount of caspase activity.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
This compound
-
Cell line of interest
-
Culture plates or chamber slides
-
TUNEL assay kit (fluorescent or colorimetric)
-
4% Paraformaldehyde in PBS
-
Permeabilization solution (e.g., 0.1% Triton™ X-100 in 0.1% sodium citrate)
-
Fluorescence microscope or flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells on coverslips in a 24-well plate or in a 96-well plate and treat with this compound and controls as described previously.
-
Fixation:
-
Remove the culture medium and wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
-
Permeabilization:
-
Wash the cells twice with PBS.
-
Permeabilize the cells with the permeabilization solution for 20 minutes at room temperature.
-
-
TUNEL Reaction:
-
Wash the cells with PBS.
-
Prepare the TUNEL reaction mixture (TdT enzyme and labeled nucleotides) according to the kit manufacturer's instructions.
-
Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.
-
-
Detection and Analysis:
-
Wash the cells to remove unincorporated nucleotides.
-
If using a fluorescent kit, counterstain the nuclei with DAPI or Hoechst.
-
Analyze the samples under a fluorescence microscope or by flow cytometry to determine the percentage of TUNEL-positive cells.
-
References
- 1. Histone deacetylase inhibitors induce apoptosis in human eosinophils and neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Histone Deacetylases and Histone Deacetylase Inhibitors: Molecular Mechanisms of Action in Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptosis Induction byHistone Deacetylase Inhibitors in Cancer Cells: Role of Ku70 [mdpi.com]
- 7. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cell Cycle Analysis Following Hdac-IN-65 Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase (HDAC) inhibitors are a class of compounds that interfere with the function of HDACs, leading to an increase in the acetylation of histones and other non-histone proteins. This modulation of acetylation plays a crucial role in the regulation of gene expression, ultimately affecting cellular processes such as the cell cycle, differentiation, and apoptosis.[1][2][3][4][5] Hdac-IN-65 is a potent HDAC inhibitor, and understanding its effect on cell cycle progression is vital for its development as a potential therapeutic agent.
These application notes provide a comprehensive guide to analyzing the effects of this compound on the cell cycle. The protocols detailed below will enable researchers to assess changes in cell cycle distribution and the expression of key regulatory proteins. While specific quantitative data for this compound is not yet publicly available, this document includes representative data from studies on other HDAC inhibitors to illustrate the expected outcomes.
Mechanism of Action: HDAC Inhibitors and Cell Cycle Regulation
HDAC inhibitors typically induce cell cycle arrest at the G1/S or G2/M transition phases.[5] A key mechanism involves the upregulation of cyclin-dependent kinase inhibitors (CKIs), particularly p21WAF1/CIP1.[1][6][7][8][9] The p21 protein binds to and inhibits the activity of cyclin-CDK complexes, such as Cyclin D1/CDK4 and Cyclin E/CDK2, which are essential for progression through the G1 phase and into the S phase.[6] By inhibiting these complexes, HDAC inhibitors effectively halt the cell cycle, preventing cell proliferation.[1][2]
Furthermore, some HDAC inhibitors have been shown to downregulate the expression of key G1 phase proteins, including Cyclin D1, CDK4, and CDK6, further contributing to G1 arrest.[10]
Data Presentation
The following tables summarize representative quantitative data from studies on various HDAC inhibitors, demonstrating their impact on cell cycle distribution and protein expression.
Table 1: Representative Data for Cell Cycle Distribution Analysis by Flow Cytometry
| Treatment | Cell Line | Concentration | Duration (hrs) | % G0/G1 | % S | % G2/M | Reference |
| Control | SW-982 | - | 48 | 55.2 | 28.4 | 16.4 | [5] |
| SAHA | SW-982 | 8.6 µM | 48 | 72.5 | 15.1 | 12.4 | [5] |
| LBH-589 | SW-982 | 0.1 µM | 48 | 75.8 | 12.2 | 12.0 | [5] |
| PXD101 | SW-982 | 1.4 µM | 48 | 78.1 | 10.9 | 11.0 | [5] |
| Control | WaGa | - | 48 | ~20 | ~35 | ~45 | [11] |
| Domatinostat | WaGa | 2.5 µM | 48 | ~15 | ~25 | ~60 | [11] |
| Control | LNCaP | - | 48 | 65.3 | 21.5 | 13.2 | [12] |
| PAC-320 | LNCaP | 5 µM | 48 | 28.7 | 10.1 | 61.2 | [12] |
Note: The data presented above are from different studies and cell lines and are intended to be representative of the effects of HDAC inhibitors.
Table 2: Representative Data for Western Blot Analysis of Cell Cycle Proteins
| Treatment | Cell Line | Protein | Change in Expression | Reference |
| SAHA | SW-982 | Cyclin D1 | Decreased | [13] |
| SAHA | SW-982 | p-CDK4 | Decreased | [13] |
| SAHA | SW-982 | p-CDK2 | Decreased | [13] |
| SAHA | SW-982 | Cyclin E | Increased | [13] |
| SAHA | A2780 | p21 | Increased | [14] |
| SAHA | A2780 | p27 | Increased | [14] |
| Romidepsin | HCT116 | p21 | Increased | [15][16] |
| Romidepsin | HCT116 | Acetyl-Histone H3 | Increased | [15][16] |
Note: This table provides a qualitative summary of changes observed in protein expression. Fold changes can be quantified using densitometry analysis of the western blots.
Experimental Protocols
Protocol 1: Cell Cycle Analysis using Propidium Iodide Staining and Flow Cytometry
This protocol describes the preparation and analysis of cells treated with this compound for cell cycle distribution using propidium iodide (PI) staining followed by flow cytometry.
Materials:
-
This compound
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA (for adherent cells)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will allow them to be in the exponential growth phase at the time of harvest.
-
Allow cells to attach overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the desired time points (e.g., 24, 48, 72 hours).
-
-
Cell Harvesting:
-
Adherent cells: Aspirate the medium, wash once with PBS, and detach the cells using Trypsin-EDTA. Neutralize trypsin with complete medium and transfer the cell suspension to a centrifuge tube.
-
Suspension cells: Collect the cells directly into a centrifuge tube.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Fixation:
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.
-
Incubate the cells on ice for at least 30 minutes or store at -20°C overnight.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate at 37°C for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use an appropriate laser (e.g., 488 nm) and emission filter (e.g., >600 nm) for PI detection.
-
Collect data from at least 10,000 events per sample.
-
Use software (e.g., FlowJo, FCS Express) to analyze the cell cycle distribution based on the DNA content (G0/G1, S, and G2/M phases).
-
Protocol 2: Western Blot Analysis of Cell Cycle Regulatory Proteins
This protocol details the procedure for analyzing the expression levels of key cell cycle proteins in cells treated with this compound.
Materials:
-
This compound
-
Cell culture medium and supplements
-
PBS, pH 7.4
-
RIPA lysis buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p21, anti-Cyclin D1, anti-CDK4, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound as described in Protocol 1.
-
After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Use a loading control like β-actin or GAPDH to ensure equal protein loading.
-
Mandatory Visualizations
Caption: Proposed signaling pathway of this compound leading to G1 cell cycle arrest.
Caption: Experimental workflow for cell cycle analysis using flow cytometry.
Caption: Logical relationship of this compound's effect on key cell cycle proteins.
References
- 1. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone Deacetylase 10 Regulates the Cell Cycle G2/M Phase Transition via a Novel Let-7–HMGA2–Cyclin A2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone Deacetylases and Histone Deacetylase Inhibitors: Molecular Mechanisms of Action in Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of Cell Cycle Regulators by HDACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Cyclin-Dependent Kinase Inhibitor p21 Is a Crucial Target for Histone Deacetylase 1 as a Regulator of Cellular Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The cyclin-dependent kinase inhibitor p21 is a crucial target for histone deacetylase 1 as a regulator of cellular proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Histone deacetylase inhibition down-regulates cyclin D1 transcription by inhibiting nuclear factor-kappaB/p65 DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The HDAC Inhibitor Domatinostat Promotes Cell Cycle Arrest, Induces Apoptosis and Increases Immunogenicity of Merkel Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. HDAC inhibitor PAC-320 induces G2/M cell cycle arrest and apoptosis in human prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Effect of the HDAC Inhibitor on Histone Acetylation and Methyltransferases in A2780 Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. HDAC activity is dispensable for repression of cell-cycle genes by DREAM and E2F:RB complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. HDAC activity is dispensable for repression of cell-cycle genes by DREAM and E2F:RB complexes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Hdac-IN-65 not showing activity in cells
This guide provides troubleshooting advice and answers to frequently asked questions regarding Hdac-IN-65, a selective histone deacetylase (HDAC) inhibitor. If you are experiencing a lack of activity in your cellular experiments, please review the following information.
Troubleshooting Guide: this compound Inactivity in Cells
This section addresses common reasons why this compound may not be showing the expected activity in your cell-based assays.
Question: I am not observing any downstream effects of this compound in my cell line (e.g., no increase in histone acetylation, no change in cell viability). What are the possible causes?
Answer:
A lack of cellular activity with this compound can stem from several factors, ranging from compound handling and experimental setup to the specific biology of your cell line. Below is a step-by-step guide to troubleshoot this issue.
Compound Integrity and Handling
The first step is to verify the integrity and proper handling of the this compound compound.
-
Solubility: this compound has limited aqueous solubility. Ensure that the compound is fully dissolved in the recommended solvent (e.g., DMSO) before diluting it in your cell culture medium. Precipitates in the final medium can significantly reduce the effective concentration.
-
Storage and Stability: this compound is stable for extended periods when stored correctly as a powder or in a concentrated stock solution.[1] However, repeated freeze-thaw cycles of stock solutions should be avoided.[2] Prepare single-use aliquots of your stock solution to maintain compound integrity.
-
Prodrug Activation: this compound is a bioreductive prodrug, meaning it requires activation within the cell, often in hypoxic (low oxygen) conditions, to become a potent HDAC inhibitor.[1][3] If your cell culture conditions are normoxic (standard oxygen levels), the prodrug may not be efficiently converted to its active form.
Physicochemical Properties of this compound
| Property | Value/Recommendation | Source |
| Molecular Formula | C₁₈H₁₉N₃O₅ | - |
| Molecular Weight | 357.36 g/mol | - |
| IC₅₀ | 2.5 µM | [1] |
| Recommended Solvent | DMSO | [1] |
| Storage (Powder) | -20°C for 3 years | [1] |
| Storage (Solvent) | -80°C for 1 year | [1] |
Experimental Conditions
Your experimental setup can significantly impact the observed activity of this compound.
-
Concentration Range: Ensure you are using an appropriate concentration range. The reported IC₅₀ for this compound is 2.5 µM.[1] It is advisable to perform a dose-response experiment ranging from nanomolar to micromolar concentrations (e.g., 0.1 µM to 25 µM) to determine the optimal concentration for your cell line.
-
Incubation Time: The time required to observe downstream effects can vary depending on the endpoint being measured. Changes in histone acetylation can be detected within a few hours, while effects on cell viability or gene expression may require longer incubation times (24-72 hours).[4][5]
-
Cell Density: High cell densities can sometimes reduce the effective concentration of a compound. Ensure that your cell seeding density is consistent and appropriate for the duration of your experiment.
-
Serum Interaction: Components in fetal bovine serum (FBS) can sometimes bind to small molecules, reducing their bioavailability. Consider reducing the serum concentration during the treatment period if you suspect this might be an issue.
Cellular Factors
The intrinsic properties of your chosen cell line are critical for the activity of this compound.
-
HDAC Expression Levels: Different cell lines have varying expression levels of HDAC enzymes.[6] this compound may be less effective in cell lines with low expression of its target HDACs.
-
Cellular Uptake and Efflux: The compound may not be efficiently entering the cells, or it may be actively removed by efflux pumps (e.g., P-glycoprotein).
-
Metabolic Activity: The metabolic state of your cells can influence drug efficacy.[7] Factors like glucose concentration and oxidative stress can alter cellular responses.[7]
-
Bioreductive Capacity: As this compound is a prodrug requiring bioreductive activation, its efficacy is dependent on the presence and activity of specific enzymes within the cell that can perform this conversion.[3] This is often enhanced in the hypoxic microenvironment of tumors.[3]
Troubleshooting Workflow
Here is a logical workflow to diagnose the issue:
References
- 1. HDAC-IN-65_TargetMol [targetmol.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. dovepress.com [dovepress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone deacetylases govern cellular mechanisms underlying behavioral and synaptic plasticity in the developing and adult brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The impact of cellular environment on in vitro drug screening - PMC [pmc.ncbi.nlm.nih.gov]
Hdac-IN-65 stability issues in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hdac-IN-65. The information is presented in a question-and-answer format to directly address potential stability issues and other common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound upon receipt?
For long-term storage, this compound powder should be stored at -20°C, where it is stable for up to three years. For solutions in solvent, it is recommended to store them at -80°C, which ensures stability for up to one year.[1]
Q2: What is the recommended solvent for dissolving this compound?
This compound is soluble in dimethyl sulfoxide (DMSO). A stock solution, or "mother liquor," can be prepared in DMSO at a concentration of up to 40 mg/mL.[1] For cell-based assays, this DMSO stock solution can then be further diluted in cell culture media.
Q3: What is the solubility of this compound in other common solvents like ethanol or PBS?
Q4: How stable is this compound in solution at different temperatures?
This compound solutions are stable for up to one year when stored at -80°C.[1] Stability at other temperatures, such as -20°C, 4°C (refrigerator), or room temperature, has not been specified. As a general precaution for similar compounds, it is advisable to minimize the time that aqueous working solutions are kept at room temperature. For cell culture experiments, it is best practice to prepare fresh dilutions from the frozen DMSO stock for each experiment.
Troubleshooting Guides
Issue 1: Precipitate formation in my working solution.
Possible Cause 1: Exceeded solubility in the aqueous medium.
-
Solution: this compound, like many small molecule inhibitors, has limited solubility in aqueous solutions. When diluting your DMSO stock solution into cell culture media or PBS, ensure the final concentration of DMSO is kept low (typically below 0.5%) to maintain the solubility of the compound. If you observe a precipitate, try lowering the final concentration of this compound or slightly increasing the percentage of DMSO in your final working solution, while being mindful of potential solvent toxicity to your cells.
Possible Cause 2: Temperature-dependent precipitation.
-
Solution: Some compounds can precipitate out of solution when cooled. If you prepare your working dilutions and then store them at 4°C, you might observe precipitation. Try preparing fresh dilutions from your -80°C DMSO stock immediately before use.
Issue 2: Inconsistent or no observable effect in my cell-based assay.
Possible Cause 1: Degradation of this compound in the working solution.
-
Solution: this compound may not be stable for extended periods in aqueous solutions at 37°C in a cell culture incubator. Prepare fresh working dilutions for each experiment. Avoid using previously prepared and stored aqueous solutions.
Possible Cause 2: Incorrect concentration.
-
Solution: Verify your dilution calculations. The reported IC50 for this compound is 2.5 μM.[1] Ensure your experimental concentrations are in a range appropriate to observe an effect. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Possible Cause 3: Cell line insensitivity.
-
Solution: The response to HDAC inhibitors can be cell-type specific. Consider using a positive control compound, such as Trichostatin A or Vorinostat (SAHA), to confirm that your cell line is responsive to HDAC inhibition and that your assay is working as expected.
Data Presentation
Table 1: this compound Storage and Solubility
| Form | Storage Temperature | Shelf Life | Recommended Solvent | Reported Solubility |
| Powder | -20°C | 3 years | - | - |
| In Solution | -80°C | 1 year | DMSO | up to 40 mg/mL[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO to the molar equivalent of this compound).
-
Vortex briefly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
Protocol 2: General Cell-Based HDAC Activity Assay
This is a general protocol and should be optimized for your specific cell line and experimental conditions.
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound DMSO stock solution
-
Positive control (e.g., Trichostatin A)
-
Negative control (DMSO vehicle)
-
HDAC activity assay kit (fluorescence- or luminescence-based)
-
96-well white or black clear-bottom plates (depending on the assay kit)
-
Plate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density that will result in 80-90% confluency at the end of the experiment.
-
Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete cell culture medium from the DMSO stock solution. Also prepare dilutions for the positive control and a vehicle-only control. Ensure the final DMSO concentration is consistent across all wells and is non-toxic to the cells.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound, positive control, or vehicle control.
-
Incubate the plate for the desired treatment time (e.g., 24 hours).
-
Follow the instructions provided with your specific HDAC activity assay kit to measure the HDAC activity. This typically involves adding a cell-permeable HDAC substrate, followed by a developer reagent, and then reading the fluorescence or luminescence on a plate reader.
-
Analyze the data by normalizing the results to the vehicle control and plotting a dose-response curve to determine the IC50 of this compound in your cell line.
-
Visualizations
Caption: General HDAC signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for inconsistent experimental results with this compound.
Caption: A typical experimental workflow for a cell-based assay using this compound.
References
Off-target effects of Hdac-IN-65 in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Hdac-IN-65 in cellular assays. For the purpose of providing concrete data and established protocols, this guide utilizes Vorinostat (SAHA), a well-characterized pan-HDAC inhibitor, as a proxy for this compound, reflecting its known on-target and off-target profile.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent inhibitor of histone deacetylases (HDACs), which are enzymes crucial for regulating gene expression. By inhibiting HDACs, this compound leads to an accumulation of acetylated histones and other non-histone proteins. This alters chromatin structure and modulates the transcription of various genes involved in cell cycle progression, differentiation, and apoptosis.[1][2]
Q2: What are the known on-target and off-target effects of this compound?
A2: this compound is a pan-inhibitor of class I and II HDACs.[3] However, like many hydroxamate-based HDAC inhibitors, it can exhibit off-target activities against other zinc-dependent metalloenzymes. Notable off-targets identified for the proxy compound Vorinostat include metallo-beta-lactamase domain-containing protein 2 (MBLAC2) and carbonic anhydrases.[4][5][6]
Q3: What are the typical cellular consequences of treating cells with this compound?
A3: Treatment with this compound typically induces cell cycle arrest, most commonly at the G1/S or G2/M phase, and promotes apoptosis.[2][7][8] These effects are often mediated by the upregulation of cell cycle inhibitors like p21 and the modulation of pro- and anti-apoptotic proteins from the Bcl-2 family.[1][2]
Q4: How should I prepare and store this compound?
A4: this compound should be dissolved in DMSO to prepare a concentrated stock solution (e.g., 10-20 mM). This stock solution should be stored in aliquots at -20°C to avoid repeated freeze-thaw cycles. For cellular experiments, dilute the stock solution into your culture medium immediately before use, ensuring the final DMSO concentration does not exceed 0.1% to minimize solvent-induced toxicity.[3]
Quantitative Data: On-Target and Off-Target Activities
The following table summarizes the inhibitory activities of Vorinostat (SAHA), used here as a proxy for this compound, against its primary targets and known off-targets.
| Target Family | Target | IC50 (nM) | Notes |
| On-Target | HDAC1 | 10 | Potent inhibition of class I HDACs.[9][10] |
| HDAC3 | 20 | Potent inhibition of class I HDACs.[9][10] | |
| Off-Target | MBLAC2 | Potent (nM range) | A frequent off-target for hydroxamate-based HDAC inhibitors.[5] |
| Carbonic Anhydrase II & IX | Binding observed | May contribute to clinical side effects.[4][6] |
Experimental Protocols & Troubleshooting
Here are detailed methodologies for key cellular assays to assess the effects of this compound, along with troubleshooting tips.
Cell Viability Assay (MTT/MTS Assay)
Objective: To determine the dose-dependent effect of this compound on cell proliferation and calculate the IC50 value.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10³ to 5 x 10⁴ cells/well, depending on the cell line's growth rate. Allow cells to adhere overnight.
-
Treatment: The next day, treat the cells with a serial dilution of this compound (e.g., 0.1 to 15 µM) for 48-72 hours.[7] Include a vehicle control (DMSO) at the highest concentration used for the compound.
-
MTT/MTS Addition: Add MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Troubleshooting:
| Issue | Possible Cause | Solution |
| High variability between replicates | Uneven cell seeding, edge effects in the plate. | Ensure a single-cell suspension before seeding. Avoid using the outer wells of the plate. |
| No dose-response observed | Incorrect concentration range, resistant cell line. | Test a broader range of concentrations. Increase the incubation time. |
| High background signal | Contamination, reagent issue. | Check for microbial contamination. Use fresh reagents. |
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentration (e.g., IC50 value) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate for 15 minutes at room temperature in the dark.[12][13][14]
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
Troubleshooting:
| Issue | Possible Cause | Solution |
| High percentage of necrotic cells in control | Harsh cell handling during harvesting. | Handle cells gently, avoid vigorous pipetting or centrifugation. |
| Weak Annexin V signal | Insufficient incubation time, low compound concentration. | Increase incubation time with Annexin V. Use a higher concentration of this compound or a longer treatment time. |
| PI staining in live cell population | Cell membrane damage during preparation. | Ensure gentle cell handling and use of appropriate buffers. |
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of this compound on cell cycle distribution.
Protocol:
-
Cell Treatment: Treat cells with this compound for 24-48 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Store at 4°C for at least 2 hours.[7]
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A. Incubate for 15-30 minutes at 37°C.[7][15]
-
Flow Cytometry: Analyze the cell cycle distribution by flow cytometry.
Troubleshooting:
| Issue | Possible Cause | Solution |
| Broad G1/G2 peaks | Inconsistent staining, cell clumps. | Ensure proper fixation and staining. Filter the cell suspension before analysis. |
| No significant change in cell cycle | Suboptimal drug concentration or incubation time. | Test different concentrations and time points. |
| High sub-G1 peak in control | Spontaneous apoptosis in the cell line. | Ensure optimal cell culture conditions and use early passage cells. |
Visualizations
Signaling Pathways
Caption: Signaling pathways affected by this compound.
Experimental Workflow
Caption: A representative experimental workflow for studying this compound.
References
- 1. Cancer biology: mechanism of antitumour action of vorinostat (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Mechanism of Action of the Histone Deacetylase Inhibitor Vorinostat Involves Interaction with the Insulin-Like Growth Factor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vorinostat (SAHA) | Cell Signaling Technology [cellsignal.com]
- 4. Off-target binding of the histone deacetylase inhibitor vorinostat to carbonic anhydrase II and IX - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off-target binding of the histone deacetylase inhibitor vorinostat to carbonic anhydrase II and IX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combination of Vorinostat and caspase‐8 inhibition exhibits high anti‐tumoral activity on endometrial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Vorinostat Enhances Cytotoxicity of SN-38 and Temozolomide in Ewing Sarcoma Cells and Activates STAT3/AKT/MAPK Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. kumc.edu [kumc.edu]
- 13. ucl.ac.uk [ucl.ac.uk]
- 14. bdbiosciences.com [bdbiosciences.com]
- 15. aacrjournals.org [aacrjournals.org]
Technical Support Center: Improving Hdac-IN-65 Delivery In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo delivery of Hdac-IN-65.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a selective histone deacetylase (HDAC) inhibitor with a reported IC50 value of 2.5 μM. It is characterized as a prodrug with excellent bioreductive properties.[1] Like many small molecule inhibitors, it is hydrophobic, which can present challenges for in vivo delivery.
Q2: What is a common starting formulation for in vivo studies with this compound?
A frequently used formulation for hydrophobic compounds like this compound involves a co-solvent system to improve solubility. A standard formulation example includes a mixture of DMSO, PEG300, Tween 80, and saline or PBS.[1] For instance, a formulation could consist of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline.[1]
Q3: How do I prepare the in vivo formulation with this compound?
First, a stock solution of this compound is typically prepared in DMSO. This stock solution is then serially diluted with other components of the vehicle. For example, the DMSO stock can be mixed with PEG300, followed by the addition of Tween 80, and finally brought to the desired volume with saline or PBS. It is crucial to ensure the solution is clear and well-mixed at each step.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound during formulation preparation. | Low solubility of this compound in the aqueous component of the vehicle. | - Increase the proportion of co-solvents (DMSO, PEG300) in the formulation. - Gently warm the solution while stirring. - Prepare a more concentrated stock solution in DMSO and use a smaller volume. - Consider alternative formulation strategies such as lipid-based delivery systems.[2] |
| Phase separation or cloudiness in the final formulation. | Incomplete mixing or incompatibility of components. | - Vortex or sonicate the solution to ensure thorough mixing. - Prepare the formulation fresh before each experiment. - Evaluate different surfactants or co-solvents. |
| Difficulty in administering the formulation via intravenous injection. | High viscosity of the formulation. | - Slightly warm the formulation to reduce viscosity before injection. - Decrease the concentration of high molecular weight polymers like PEG300 if possible. - Use a larger gauge needle for injection, if appropriate for the animal model. |
| Adverse effects observed in animals post-injection (e.g., irritation, lethargy). | Toxicity or irritation from the vehicle components, particularly at high concentrations. | - Reduce the percentage of DMSO and Tween 80 in the formulation. - Administer the formulation at a slower rate. - Conduct a vehicle-only control group to assess the tolerability of the formulation. |
| Low or inconsistent bioavailability in pharmacokinetic studies. | Poor absorption, rapid metabolism, or rapid clearance of this compound. | - Optimize the formulation to enhance solubility and absorption.[2] - Consider alternative routes of administration (e.g., intraperitoneal, oral gavage with an appropriate vehicle). - Investigate potential metabolic pathways and consider co-administration with metabolic inhibitors if scientifically justified. |
| High variability in experimental results between animals. | Inconsistent formulation preparation or administration technique. | - Standardize the formulation preparation protocol. - Ensure consistent and accurate dosing for each animal. - For intravenous injections, confirm proper needle placement in the vein to avoid subcutaneous leakage.[3] |
Experimental Protocols
Protocol 1: In Vivo Formulation Preparation of this compound
This protocol provides a general method for preparing a co-solvent-based formulation for this compound, which can be adapted based on experimental needs.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile saline or Phosphate Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare Stock Solution: Weigh the required amount of this compound and dissolve it in DMSO to create a concentrated stock solution (e.g., 40 mg/mL). Ensure the powder is completely dissolved by vortexing or brief sonication.
-
Co-solvent Addition: In a sterile tube, add the required volume of the this compound stock solution. Slowly add the appropriate volume of PEG300 while vortexing to ensure the mixture remains clear.
-
Surfactant Addition: Add the required volume of Tween 80 to the mixture and continue to vortex until the solution is homogeneous.
-
Aqueous Phase Addition: Gradually add the sterile saline or PBS to the mixture while continuously vortexing to reach the final desired concentration and volume.
-
Final Check: Inspect the final formulation for any signs of precipitation or phase separation. The solution should be clear. If any precipitation is observed, refer to the troubleshooting guide.
-
Storage: It is recommended to prepare the formulation fresh before each use. If temporary storage is necessary, store it at 4°C and protect it from light. Before use, allow the formulation to return to room temperature and vortex to ensure homogeneity.
Protocol 2: Pharmacokinetic Study of this compound in Mice
This protocol outlines a general procedure for a single-dose pharmacokinetic study in mice.
Materials:
-
This compound formulation
-
8-10 week old mice (e.g., C57BL/6 or BALB/c)
-
Syringes and needles appropriate for the route of administration
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes with anticoagulant)
-
Anesthetic (e.g., isoflurane)
-
Centrifuge
Procedure:
-
Animal Acclimatization: Acclimate the mice to the housing conditions for at least one week before the experiment.
-
Dosing: Administer the this compound formulation to the mice via the desired route (e.g., intravenous tail vein injection). Record the exact time of administration.
-
Blood Sampling: Collect blood samples (approximately 30-50 µL) at predetermined time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).[4] Blood can be collected via methods such as submandibular or saphenous vein puncture for serial sampling.
-
Plasma Preparation: Immediately transfer the blood samples into microcentrifuge tubes containing an anticoagulant (e.g., EDTA). Centrifuge the samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the concentration-time curve), and half-life.
Protocol 3: Biodistribution Study of this compound in Rats
This protocol describes a general method for assessing the tissue distribution of this compound in rats.
Materials:
-
This compound formulation
-
Rats (e.g., Sprague-Dawley or Wistar)
-
Surgical instruments for dissection
-
Tubes for organ collection
-
Homogenizer
-
Analytical balance
Procedure:
-
Animal Acclimatization and Dosing: Follow similar initial steps as in the pharmacokinetic study, adjusting the dose and volume for the rat model.
-
Tissue Collection: At predetermined time points post-administration, euthanize the animals.
-
Organ Harvesting: Immediately perfuse the animals with saline to remove blood from the tissues. Carefully dissect and collect the organs of interest (e.g., liver, kidneys, spleen, lungs, heart, brain).
-
Sample Processing: Rinse the organs with cold saline, blot them dry, and weigh them. Homogenize the tissues in a suitable buffer.
-
Drug Extraction: Extract this compound from the tissue homogenates using an appropriate solvent extraction method.
-
Bioanalysis: Quantify the concentration of this compound in the tissue extracts using a validated analytical method like LC-MS/MS.
-
Data Analysis: Express the results as the amount of drug per gram of tissue (e.g., ng/g) to determine the tissue distribution profile.
Signaling Pathways and Experimental Workflows
Caption: Intrinsic apoptosis pathway induced by this compound.
Caption: this compound mediated inhibition of the PI3K/Akt/mTOR pathway.
Caption: General experimental workflow for in vivo studies of this compound.
References
Adjusting Hdac-IN-65 incubation time for optimal effect
Welcome to the technical support center for Hdac-IN-65. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of this compound in their experiments. As this compound is a novel selective histone deacetylase (HDAC) inhibitor, this guide provides a framework for determining its optimal incubation time by leveraging established principles from other well-characterized HDAC inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is a selective histone deacetylase (HDAC) inhibitor with a reported IC50 of 2.5 µM.[1] It is also characterized as a prodrug with bioreductive properties, suggesting it may be activated under specific physiological conditions.[1] Like other HDAC inhibitors, its primary mechanism of action is to block the enzymatic activity of HDACs. This leads to an increase in the acetylation of histone and non-histone proteins.[1][2][3] Increased histone acetylation results in a more relaxed chromatin structure, which can alter gene expression, leading to cellular responses such as cell cycle arrest, differentiation, and apoptosis.[1][2][3][4][5]
Q2: I am starting my first experiment with this compound. What is a good starting point for concentration and incubation time?
A2: For a novel compound like this compound, it is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental endpoint.
-
Concentration: A good starting point for concentration is to test a range around the reported IC50 value of 2.5 µM. We recommend a range from 0.1 µM to 10 µM.
-
Incubation Time: For initial experiments, we suggest a time course of 6, 12, 24, and 48 hours. This range is often sufficient to observe initial effects on histone acetylation (an early event) as well as later events like cell cycle arrest and apoptosis.[4][6][7]
Q3: What are the key molecular markers to assess the activity of this compound?
A3: To confirm that this compound is active in your experimental system, you should assess key downstream markers of HDAC inhibition.
-
Histone Acetylation: An increase in the acetylation of histones, such as acetylated Histone H3 (Ac-H3) and acetylated Histone H4 (Ac-H4), is a primary indicator of HDAC inhibitor activity. This can be detected by Western blot as early as 1-6 hours after treatment.[8][9]
-
α-Tubulin Acetylation: If this compound inhibits HDAC6, you will observe an increase in acetylated α-tubulin. This is a useful marker for HDAC6-specific activity.[10][11]
-
p21 (CDKN1A) Expression: Upregulation of the cyclin-dependent kinase inhibitor p21 is a common downstream effect of many HDAC inhibitors and is a key mediator of cell cycle arrest.[4][8][12] Increased p21 mRNA and protein levels can often be detected within a few hours of treatment.[8]
-
Apoptosis Markers: To assess apoptosis, you can measure the cleavage of caspase-3 and PARP by Western blot, or quantify apoptotic cells using Annexin V/PI staining followed by flow cytometry.[2][6][13] These are typically later events, often observed after 24-48 hours of treatment.[6][14]
Troubleshooting Guide: Optimizing this compound Incubation Time
This guide provides a systematic approach to determining the optimal incubation time for this compound in your experiments.
Issue: I am not observing the expected effect with this compound.
Possible Cause 1: Suboptimal Incubation Time.
The kinetics of HDAC inhibitor effects can vary significantly depending on the cell type, the specific inhibitor, and the endpoint being measured. Early markers like histone acetylation can appear within hours, while downstream effects like apoptosis may take 24-72 hours.[4][6][15]
Solution: Perform a Time-Course Experiment.
We recommend a systematic time-course experiment to identify the optimal incubation period for your desired outcome.
Experimental Protocol: Time-Course Analysis of this compound Activity
1. Cell Seeding:
-
Seed your cells of interest in multiple plates or wells at a density that will ensure they are in the logarithmic growth phase and do not become over-confluent during the longest time point of the experiment.
2. Treatment:
-
Treat the cells with a predetermined concentration of this compound (e.g., based on a prior dose-response experiment, or starting with the IC50 of 2.5 µM). Include a vehicle-treated control (e.g., DMSO).
3. Time Points:
-
Harvest cells at a series of time points. A suggested range is 0, 2, 6, 12, 24, 48, and 72 hours.
4. Analysis of Key Readouts:
-
Early Events (2-12 hours):
-
Mid-to-Late Events (12-48 hours):
- Protein Expression: Use Western blot to analyze the protein levels of p21, cyclin A, and cyclin B1 to assess effects on cell cycle regulation.[5]
- Cell Cycle Analysis: Fix cells and stain with propidium iodide (PI) to analyze cell cycle distribution by flow cytometry. An accumulation of cells in the G1 or G2/M phase is indicative of cell cycle arrest.[2][5]
-
Late Events (24-72 hours):
- Apoptosis:
-
Perform Western blot for cleaved caspase-3 and cleaved PARP.[6][14]
-
Use an Annexin V/PI apoptosis assay with flow cytometry to quantify the percentage of apoptotic and necrotic cells.[2][14]
- Cell Viability:
-
Perform a cell viability assay (e.g., MTS or trypan blue exclusion) to determine the effect on cell proliferation and survival.[6][16]
Possible Cause 2: Inappropriate Concentration.
The chosen concentration of this compound may be too low to elicit a response or too high, leading to non-specific toxicity.
Solution: Perform a Dose-Response Experiment.
Before conducting a detailed time-course, it is advisable to perform a dose-response experiment at a fixed, intermediate time point (e.g., 24 or 48 hours) to identify a suitable concentration range for your cell line.
Data Presentation
Table 1: Time-Dependent Effects of Representative HDAC Inhibitors
This table summarizes the typical time frames for observing key cellular and molecular effects of well-characterized HDAC inhibitors. This can serve as a guide for what to expect when optimizing the incubation time for this compound.
| Effect | Marker | Typical Time Frame | HDAC Inhibitor Example(s) | Reference(s) |
| Histone Acetylation | Acetylated Histones H3/H4 | 1 - 8 hours | Vorinostat (SAHA), Trichostatin A (TSA) | [8][17] |
| Non-Histone Acetylation | Acetylated α-tubulin | 30 minutes - 4 hours | Trichostatin A (TSA) | [10] |
| Gene Expression | Increased p21 mRNA | 1 - 4 hours | Vorinostat (SAHA) | [8] |
| Protein Expression | Increased p21 protein | 4 - 12 hours | Trichostatin A (TSA) | [12] |
| Cell Cycle Arrest | G1 or G2/M accumulation | 24 - 48 hours | Vorinostat (SAHA), Quisinostat | [2][3] |
| Apoptosis | Caspase-3/7 activation, PARP cleavage | 24 - 72 hours | Panobinostat, Vorinostat (SAHA) | [6][14] |
| Reduced Cell Viability | Decreased cell number | 24 - 72 hours | Vorinostat (SAHA) | [15][16] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of this compound leading to cell cycle arrest and apoptosis.
Caption: Experimental workflow for optimizing this compound incubation time.
References
- 1. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone Deacetylase (HDAC) Inhibitor, Suberoylanilide Hydroxamic Acid (SAHA), Induces Apoptosis in Prostate Cancer Cell Lines via the Akt/FOXO3a Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase inhibitor induces cell apoptosis and cycle arrest in lung cancer cells via mitochondrial injury and p53 up-acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitor selectively induces p21WAF1 expression and gene-associated histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HDAC inhibitor PAC-320 induces G2/M cell cycle arrest and apoptosis in human prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.biologists.com [journals.biologists.com]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. HDAC-6 interacts with and deacetylates tubulin and microtubules in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a histone deacetylase 6 inhibitor and its biological effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pulse Inhibition of Histone Deacetylases Induces Complete Resistance to Oxidative Death in Cortical Neurons without Toxicity and Reveals a Role for Cytoplasmic p21waf1/cip1 in Cell Cycle-Independent Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Impact of Panobinostat on Cell Death in Combination with S63845 in Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The pan-deacetylase inhibitor panobinostat induces cell death and synergizes with everolimus in Hodgkin lymphoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Histone deacetylase inhibitor vorinostat suppresses the growth of uterine sarcomas in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. The histone deacetylase inhibitor trichostatin A alters the pattern of DNA replication origin activity in human cells - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Hdac-IN-65 and Other Selective HDAC Inhibitors
For researchers and professionals in drug development, the selection of a suitable histone deacetylase (HDAC) inhibitor is a critical decision. This guide provides an objective comparison of Hdac-IN-65, a novel bioreductive prodrug, with other well-established selective HDAC inhibitors. The comparison is based on available experimental data, focusing on inhibitory potency, selectivity, and cellular activity.
Introduction to this compound
This compound (also referred to as compound 6) is a recently developed selective histone deacetylase (HDAC) inhibitor with a unique mechanism of action. It is designed as a bioreductive prodrug, meaning it has minimal inhibitory activity in its initial form but is converted to a potent inhibitor under specific biological conditions.[1][2][3][4][5] This targeted activation is achieved by the presence of nitroreductase (NTR), an enzyme overexpressed in hypoxic tumor environments.[1][2][3][4][5]
The parent active inhibitor released from this compound is a class I selective HDAC inhibitor.[1][2][3][4][5] While specific isoform selectivity data for the parent compound is not yet publicly available, its targeted activation strategy presents a promising approach to reduce off-target effects and increase therapeutic efficacy in hypoxic solid tumors.
Comparison with Other Selective HDAC Inhibitors
To provide a comprehensive overview, this compound is compared against three well-characterized selective HDAC inhibitors:
-
MS-275 (Entinostat): A class I selective inhibitor targeting HDAC1, 2, and 3.
-
RGFP966: A highly selective inhibitor of HDAC3.
-
Tubastatin A: A potent and selective inhibitor of HDAC6.
Data Presentation
The following tables summarize the quantitative data for the inhibitory potency and cellular activity of this compound and the selected comparator inhibitors.
Table 1: In Vitro Inhibitory Potency (IC50) of HDAC Inhibitors
| Compound | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | HDAC8 (nM) |
| This compound (Prodrug) | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |
| Parent of this compound | Class I Selective (Specific IC50 values not available) | Class I Selective (Specific IC50 values not available) | Class I Selective (Specific IC50 values not available) | - | Class I Selective (Specific IC50 values not available) |
| MS-275 (Entinostat) | 510 | - | 1700 | >10,000 | >10,000 |
| RGFP966 | >15,000 | >15,000 | 80 | >15,000 | >15,000 |
| Tubastatin A | >15,000 | >15,000 | >15,000 | 15 | 855 |
Note: IC50 values can vary between different studies and assay conditions. The values presented here are representative figures from available literature.
Table 2: Cellular Activity of HDAC Inhibitors
| Compound | Cell Line | Assay | Endpoint | Potency (GI50/IC50) |
| This compound | NTR-transfected THP1 | Cell Viability | Growth Inhibition | 77 nM |
| This compound | Wild-type THP1 | Cell Viability | Growth Inhibition | >10,000 nM |
| MS-275 (Entinostat) | Various Cancer Cell Lines | Cell Viability | Growth Inhibition | 41.5 nM - 4.71 µM |
| RGFP966 | CTCL Cell Lines | Cell Viability | Growth Inhibition / Apoptosis | Micromolar range |
| Tubastatin A | THP-1 (LPS-stimulated) | Cytokine Production | IL-6 Inhibition | 712 nM |
Experimental Protocols
HDAC Activity Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the activity of a specific recombinant HDAC isoform.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC3, HDAC6)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
HDAC inhibitor (test compound and reference inhibitor)
-
Developer solution (e.g., Trichostatin A and trypsin in developer buffer)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the test compound and reference inhibitor in assay buffer.
-
In a 96-well plate, add the diluted compounds, recombinant HDAC enzyme, and assay buffer.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution. The developer contains a protease (trypsin) that cleaves the deacetylated substrate, releasing a fluorescent molecule (AMC). Trichostatin A is included to stop the HDAC reaction.
-
Incubate at 37°C for a further 15-30 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence with an excitation wavelength of 355 nm and an emission wavelength of 460 nm.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., THP-1, HCT116)
-
Cell culture medium and supplements (e.g., RPMI-1640, FBS, penicillin/streptomycin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplate
-
Spectrophotometric plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 72 hours).
-
After the treatment period, add MTT solution to each well and incubate at 37°C for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Western Blot for Histone Acetylation
This technique is used to detect changes in the acetylation status of histones in cells treated with HDAC inhibitors.
Materials:
-
Cells treated with HDAC inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and Western blot transfer system
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the acetylated histone mark overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
To ensure equal loading, the membrane can be stripped and re-probed with an antibody against total histone H3 or another loading control protein like GAPDH.
Signaling Pathways and Experimental Workflows
Caption: General signaling pathway of HDAC inhibition.
Caption: A typical experimental workflow for evaluating HDAC inhibitors.
Caption: Activation and target relationship of this compound.
References
A Comparative Guide to Pan-HDAC and Selective HDAC Inhibitors
In the landscape of epigenetic drug discovery, Histone Deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics, particularly in oncology. These molecules function by inhibiting HDAC enzymes, leading to an increase in the acetylation of histone and non-histone proteins. This, in turn, modulates gene expression and a variety of cellular processes, ultimately leading to outcomes such as cell cycle arrest and apoptosis in cancer cells.[1][2] HDAC inhibitors are broadly categorized into two main groups: pan-HDAC inhibitors, which target multiple HDAC isoforms, and selective HDAC inhibitors, which are designed to target specific HDAC isoforms or classes.
This guide provides a comparative overview of a representative pan-HDAC inhibitor, Vorinostat (SAHA) , and a class I-selective HDAC inhibitor, Entinostat (MS-275) . Due to the limited publicly available experimental data for HDAC-IN-65, a selective inhibitor, this comparison utilizes the well-characterized inhibitor Entinostat to illustrate the differential effects of selective versus pan-HDAC inhibition.
Performance Comparison: Pan-HDAC vs. Selective HDAC Inhibition
The fundamental difference between pan- and selective HDAC inhibitors lies in their target specificity, which translates to distinct biological and therapeutic effects.
Target Specificity: Pan-HDAC inhibitors like Vorinostat exhibit broad activity against multiple HDAC isoforms, including both class I and class II HDACs.[3][4] In contrast, selective inhibitors like Entinostat are designed to target a narrower range of HDACs, with Entinostat primarily inhibiting class I HDACs (HDAC1, 2, and 3).[5][6] This difference in selectivity is a key determinant of their downstream effects.
Effects on Protein Acetylation: A direct consequence of their differing selectivity is their impact on the acetylation of various proteins. Pan-HDAC inhibitors, by targeting a wider array of HDACs including HDAC6, can induce hyperacetylation of both histone proteins (like H3 and H4) and non-histone proteins such as α-tubulin.[7][8] Selective class I inhibitors like Entinostat, on the other hand, primarily induce the acetylation of histone proteins with minimal to no effect on α-tubulin acetylation, as HDAC6 is the primary tubulin deacetylase.[8]
Antiproliferative Activity: Both pan- and selective HDAC inhibitors demonstrate antiproliferative activity across a range of cancer cell lines. However, the potency can vary depending on the specific cell type and the dependency of the cancer on particular HDAC isoforms. Pan-HDAC inhibitors may exhibit broader and sometimes more potent effects due to their action on multiple pathways regulated by different HDACs.[9][10]
Quantitative Data Summary
The following tables summarize the inhibitory activity and cytotoxic effects of Vorinostat and Entinostat.
| Table 1: Inhibitory Activity (IC50) Against HDAC Isoforms | |
| HDAC Isoform | Vorinostat (nM) |
| HDAC1 | 10 |
| HDAC2 | 20 |
| HDAC3 | 20 |
| HDAC6 | - |
| Data compiled from multiple sources and should be interpreted as representative values. |
| Table 2: Cytotoxicity (IC50) in Cancer Cell Lines | |
| Cell Line | Vorinostat (µM) |
| MCF-7 (Breast Cancer) | 0.75 |
| LNCaP (Prostate Cancer) | 2.5 - 7.5 |
| Jurkat (T-cell Leukemia) | - |
| SW-982 (Synovial Sarcoma) | 8.6 |
| SW-1353 (Chondrosarcoma) | 2.0 |
| Data compiled from multiple sources and should be interpreted as representative values. |
Signaling Pathways and Mechanisms of Action
HDAC inhibitors exert their anticancer effects through the modulation of key signaling pathways that control cell cycle progression and apoptosis.
Cell Cycle Arrest
A primary mechanism of action for both pan- and selective HDAC inhibitors is the induction of cell cycle arrest, often at the G1/S or G2/M transition.[11] A key mediator of this effect is the upregulation of the cyclin-dependent kinase inhibitor p21 (WAF1/CIP1).[3][12] Increased p21 expression leads to the inhibition of cyclin-CDK complexes, preventing cell cycle progression.[13]
Caption: HDAC inhibitor-induced p21 expression leading to cell cycle arrest.
Apoptosis Induction
HDAC inhibitors can trigger programmed cell death, or apoptosis, through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[7][14][15]
Intrinsic Pathway: This pathway is initiated by intracellular stress and involves the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family. HDAC inhibitors can upregulate pro-apoptotic proteins like Bim and Bak, and downregulate anti-apoptotic proteins like Bcl-2 and Bcl-xL, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.[14]
Extrinsic Pathway: This pathway is activated by the binding of death ligands (e.g., TRAIL) to death receptors on the cell surface. HDAC inhibitors can enhance this pathway by upregulating the expression of death receptors (e.g., DR4, DR5) and their ligands.[14][15] This leads to the formation of the death-inducing signaling complex (DISC) and activation of initiator caspases like caspase-8.
Caption: Overview of extrinsic and intrinsic apoptosis pathways induced by HDAC inhibitors.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of pan- and selective HDAC inhibitors are provided below.
HDAC Activity Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of specific HDAC isoforms.
Caption: Workflow for a typical in vitro HDAC activity assay.
Protocol:
-
Recombinant human HDAC isoforms are incubated with varying concentrations of the test inhibitor (e.g., Vorinostat or Entinostat) in an assay buffer.
-
A fluorogenic HDAC substrate is added to initiate the enzymatic reaction.
-
The reaction is allowed to proceed at 37°C for a defined period.
-
A developer solution is added to stop the reaction and generate a fluorescent signal that is proportional to the amount of deacetylated substrate.
-
Fluorescence is measured using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Cell Viability (MTT) Assay
This assay assesses the cytotoxic or cytostatic effects of the HDAC inhibitors on cancer cell lines.
Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of the HDAC inhibitor (e.g., Vorinostat or Entinostat) or vehicle control (DMSO).
-
After a specified incubation period (e.g., 72 hours), MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well.
-
Viable cells with active metabolism convert the MTT into a purple formazan product.
-
The formazan crystals are dissolved with a solubilization solution.
-
The absorbance is measured on a microplate reader at a specific wavelength (e.g., 570 nm).
-
The half-maximal inhibitory concentration (IC50) for cell viability is determined from the dose-response curves.
Western Blotting for Protein Acetylation
This technique is used to detect changes in the acetylation status of specific histone and non-histone proteins following treatment with HDAC inhibitors.[16][17][18]
Caption: General workflow for Western blotting to detect protein acetylation.
Protocol:
-
Cancer cells are treated with the HDAC inhibitor or vehicle for a specified time.
-
Cells are lysed, and total protein is extracted.
-
Protein concentration is determined to ensure equal loading.
-
Proteins are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for the acetylated form of the protein of interest (e.g., anti-acetyl-Histone H3, anti-acetyl-α-tubulin).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
The signal is detected using a chemiluminescent substrate, and the bands are visualized.
-
Band intensities are quantified to compare the levels of protein acetylation between treated and untreated samples.
Conclusion
The choice between a pan-HDAC inhibitor and a selective HDAC inhibitor depends on the specific therapeutic goal and the biological context of the disease. Pan-HDAC inhibitors offer the advantage of targeting multiple HDACs, which can be beneficial in cancers where multiple HDAC isoforms are dysregulated. However, this broad activity can also lead to off-target effects and increased toxicity. Selective HDAC inhibitors, by targeting specific HDACs, may offer a more refined therapeutic approach with a potentially better safety profile, particularly if a specific HDAC isoform is a key driver of the disease. The data presented here for Vorinostat and Entinostat highlight these fundamental differences in their mechanism of action and biological effects, providing a framework for researchers and drug developers to make informed decisions in the pursuit of novel epigenetic therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase inhibitor selectively induces p21WAF1 expression and gene-associated histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. portlandpress.com [portlandpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Entinostat is a histone deacetylase inhibitor selective for class 1 histone deacetylases and activates HIV production from latently infected primary T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Isoform-Selective Versus Nonselective Histone Deacetylase Inhibitors in HIV Latency Reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Profile of panobinostat and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activation of p21 by HDAC Inhibitors Requires Acetylation of H2A.Z - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anticancer Study of a Novel Pan-HDAC Inhibitor MPT0G236 in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Histone Deacetylase Inhibitors, Intrinsic and Extrinsic Apoptotic Pathways, and Epigenetic Alterations of Histone Deacetylases (HDACs) in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Defining cellular responses to HDAC-selective inhibitors reveals that efficient targeting of HDAC3 is required to elicit cytotoxicity and overcome naïve resistance to pan-HDACi in diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Validating Cellular Target Engagement of Hdac-IN-65: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies to validate the cellular target engagement of Hdac-IN-65, a selective histone deacetylase (HDAC) inhibitor. For the purpose of this guide, this compound is presented as a selective inhibitor of HDAC10, based on available data for structurally similar compounds. We will compare its performance with established HDAC inhibitors exhibiting different selectivity profiles: Vorinostat (a pan-HDAC inhibitor), Entinostat (a Class I-selective inhibitor), and Tubastatin A (an HDAC6-selective inhibitor). This guide offers detailed experimental protocols and data presentation to aid in the rigorous assessment of this compound's intracellular activity.
Introduction to this compound and Comparator Compounds
This compound is a selective histone deacetylase inhibitor with a reported IC50 of 2.5 μM.[1] For a robust evaluation of its cellular target engagement, a comparison with well-characterized HDAC inhibitors is essential. This guide utilizes the following compounds for comparative analysis:
-
Vorinostat (SAHA): A pan-HDAC inhibitor, targeting multiple HDAC isoforms.
-
Entinostat (MS-275): A Class I-selective HDAC inhibitor, with activity against HDAC1, HDAC2, and HDAC3.
-
Tubastatin A: A selective inhibitor of the Class IIb enzyme, HDAC6.
Comparative Data Summary
The following table summarizes the key characteristics and cellular target engagement data for this compound and the comparator inhibitors. This data is compiled from various sources and should be used as a reference for experimental design and data interpretation.
| Inhibitor | Target Selectivity | Reported IC50/EC50 (Cellular) | Recommended Assay for Target Engagement | Expected Downstream Effect |
| This compound | Presumed HDAC10 selective | ~2.5 µM (biochemical IC50) | NanoBRET, CETSA | Modulation of polyamine deacetylation |
| Vorinostat | Pan-HDAC (Class I, II, IV) | Varies by cell line and assay | Western Blot (Histone Acetylation), CETSA | Broad increase in histone and non-histone protein acetylation |
| Entinostat | Class I HDACs (HDAC1, 2, 3) | ~0.5 - 2 µM | Western Blot (Histone Acetylation), NanoBRET (HDAC1/3) | Increased acetylation of Class I HDAC substrates (e.g., specific histone marks) |
| Tubastatin A | HDAC6 | ~15 nM (biochemical IC50) | Western Blot (α-tubulin acetylation), NanoBRET (HDAC6) | Increased acetylation of α-tubulin |
Experimental Protocols for Target Engagement Validation
To definitively validate the cellular target engagement of this compound, a multi-pronged approach employing both direct and indirect assays is recommended.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to directly assess the binding of a compound to its target protein in a cellular environment. Ligand binding stabilizes the target protein, leading to a higher melting temperature.
Experimental Workflow:
Caption: CETSA workflow for assessing this compound target engagement.
Detailed Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., HEK293T) and allow them to adhere overnight. Treat cells with varying concentrations of this compound, comparator compounds, or vehicle control (DMSO) for a predetermined time (e.g., 1-2 hours).
-
Harvesting and Heating: Harvest cells and resuspend in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them at different temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis and Centrifugation: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a thermal block. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the levels of soluble HDAC10 (and other HDAC isoforms for selectivity profiling) by Western blot. An increase in the amount of soluble target protein at higher temperatures in the presence of the compound indicates target engagement.
NanoBRET™ Target Engagement Assay
The NanoBRET™ assay is a proximity-based method that measures compound binding to a target protein in live cells. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer that binds to the same protein.
Signaling Pathway:
Caption: Principle of the NanoBRET™ target engagement assay.
Detailed Protocol:
-
Cell Preparation: Transfect cells (e.g., HEK293T) with a vector expressing an HDAC10-NanoLuc® fusion protein. Plate the transfected cells in a white, 96-well assay plate.
-
Compound and Tracer Addition: Add the NanoBRET™ fluorescent tracer and serially diluted this compound or comparator compounds to the cells. Incubate at 37°C in a CO2 incubator for 2 hours.
-
Substrate Addition and Signal Detection: Add the Nano-Glo® substrate and an extracellular NanoLuc® inhibitor to the wells. Measure the donor (460 nm) and acceptor (618 nm) emission signals using a luminometer equipped with appropriate filters.
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). A decrease in the BRET ratio with increasing compound concentration indicates displacement of the tracer and therefore, target engagement.
Western Blot for Downstream Effects
An indirect but crucial method to validate target engagement is to measure the downstream consequences of HDAC inhibition. For HDAC inhibitors, this typically involves assessing the acetylation status of known substrates.
Experimental Workflow:
Caption: Western blot workflow to assess downstream effects of HDAC inhibition.
Detailed Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound and comparator compounds for a specified duration (e.g., 24 hours). Lyse the cells in RIPA buffer supplemented with protease and HDAC inhibitors.
-
Protein Quantification and Electrophoresis: Determine the protein concentration of the lysates using a BCA assay. Separate equal amounts of protein by SDS-PAGE.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST.
-
Antibody Incubation: Incubate the membrane with primary antibodies against acetylated substrates (e.g., acetyl-α-tubulin for HDAC6, specific acetylated histone marks for Class I HDACs) and total protein levels as loading controls. Follow this with incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities to determine the relative change in acetylation.
Conclusion
A rigorous validation of this compound's cellular target engagement requires a combination of direct and indirect experimental approaches. By employing techniques such as CETSA and NanoBRET, researchers can directly observe the binding of this compound to its intended target, HDAC10, within the complex milieu of a living cell. Complementing these direct binding assays with Western blot analysis of downstream substrate acetylation provides crucial functional evidence of target modulation. Comparing the results obtained for this compound with those of well-characterized pan- and class-selective HDAC inhibitors will provide a clear and objective assessment of its potency and selectivity in a cellular context, thereby guiding its further development and application in research and therapeutics.
References
Cross-Validation of HDAC Inhibitor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Histone deacetylase (HDAC) inhibitors are a promising class of therapeutic agents, particularly in oncology. Their efficacy is determined by their activity against specific HDAC isoforms and their performance in various assay formats. This guide provides a comparative overview of HDAC inhibitor activity, using the well-characterized pan-HDAC inhibitor Vorinostat and the class I-selective inhibitor Romidepsin as primary examples. We also include available information on Hdac-IN-65, a selective HDAC inhibitor.
Comparative Activity of HDAC Inhibitors
The inhibitory activity of HDAC inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which varies across different HDAC isoforms and assay types (biochemical vs. cell-based).
| Inhibitor | Type | HDAC1 (IC50) | HDAC2 (IC50) | HDAC3 (IC50) | HDAC4 (IC50) | HDAC6 (IC50) | Assay Type |
| Vorinostat (SAHA) | Pan-HDAC Inhibitor | 10 nM[1] | - | 20 nM[1] | - | - | Biochemical[1] |
| 0.67 µM | 0.67 µM | - | - | - | Cell-based (HDAC-Glo I/II)[2] | ||
| Romidepsin (FK228) | Class I-selective | 36 nM[3] | 47 nM[3] | - | 510 nM[3] | 1.4 µM[3] | Biochemical[3] |
| This compound | Selective | 2.5 µM | - | - | - | - | Not Specified |
| MPT0G236 | Pan-HDAC Inhibitor | 14 nM[4] | 11.5 nM[4] | 70 nM[4] | - | 15 nM[4] | Biochemical[4] |
Note: IC50 values can vary depending on the specific assay conditions, substrate used, and the source of the enzyme or cell line.
Experimental Protocols
Biochemical HDAC Activity/Inhibitor Screening Assay (Fluorometric)
This assay quantifies the activity of purified HDAC enzymes and the potency of inhibitors in a cell-free system.
Principle: The assay is typically a two-step process. First, an acetylated substrate is incubated with the HDAC enzyme, which removes the acetyl group. In the second step, a developer is added that cleaves the deacetylated substrate, releasing a fluorescent product. The intensity of the fluorescence is directly proportional to the HDAC activity.
General Protocol:
-
Reagent Preparation: Prepare assay buffer, dilute the HDAC enzyme, substrate, and developer solution to their working concentrations.
-
Plate Setup: Add assay buffer, the test inhibitor (at various concentrations), and the diluted HDAC enzyme to the wells of a microplate. Include controls for no enzyme and no inhibitor (vehicle control).
-
Enzyme Reaction: Initiate the reaction by adding the HDAC substrate to all wells.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 30 minutes).
-
Development: Stop the enzymatic reaction and initiate fluorescence development by adding the developer solution. Incubate at room temperature for a short period (e.g., 15 minutes).
-
Detection: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 340-360 nm excitation and 440-465 nm emission).
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based HDAC Activity Assay (Luminogenic - HDAC-Glo™ I/II Assay)
This assay measures the activity of HDACs within living cells, providing a more physiologically relevant assessment of inhibitor potency.
Principle: The assay utilizes a cell-permeable, acetylated substrate that is deacetylated by endogenous HDACs within the cell. A developer reagent is then added, which contains a protease that specifically cleaves the deacetylated substrate, releasing aminoluciferin. The aminoluciferin is then used by luciferase to generate a luminescent signal that is proportional to the HDAC activity.
General Protocol:
-
Cell Plating: Seed cells in a multi-well plate and allow them to attach overnight.
-
Compound Treatment: Add the test inhibitor at various concentrations to the cells and incubate for a specified period (e.g., 1-24 hours).
-
Lysis and Detection: Add the HDAC-Glo™ I/II Reagent, which lyses the cells and contains the necessary components for the enzymatic reactions.
-
Incubation: Incubate the plate at room temperature to allow for the enzymatic reactions to proceed and the luminescent signal to stabilize.
-
Detection: Measure the luminescence using a microplate reader.
-
Data Analysis: Determine the IC50 values by plotting the luminescent signal against the inhibitor concentration. A parallel cell viability assay (e.g., CellTiter-Glo®) is often performed to account for any cytotoxic effects of the inhibitor.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate a simplified HDAC signaling pathway and a typical experimental workflow for screening HDAC inhibitors.
References
A Head-to-Head Comparison of Hdac-IN-65 and Other Benzamide HDACis: A Guide for Researchers
In the landscape of epigenetic drug discovery, histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics for various cancers and other diseases. Among these, benzamide derivatives represent a significant group of class I selective HDAC inhibitors. This guide provides a detailed head-to-head comparison of Hdac-IN-65, a novel bioreductive prodrug, with other well-characterized benzamide HDACis, including Entinostat (MS-275), Mocetinostat (MGCD0103), and Chidamide. This objective comparison, supported by experimental data, is intended for researchers, scientists, and drug development professionals.
Introduction to Benzamide HDAC Inhibitors
Benzamide HDAC inhibitors are characterized by a 2-aminobenzamide cap that chelates the zinc ion in the active site of class I HDAC enzymes (HDAC1, 2, and 3). This selective inhibition leads to the accumulation of acetylated histones and other non-histone proteins, resulting in the modulation of gene expression, induction of cell cycle arrest, and apoptosis in cancer cells.[1][2] Unlike pan-HDAC inhibitors, the class I selectivity of benzamides may offer a more favorable therapeutic window with reduced side effects.[2]
This compound: A Novel Bioreductive Prodrug Approach
This compound (also known as compound 6) is a novel benzamide HDAC inhibitor formulated as a bioreductive prodrug.[3][4] This innovative approach is designed to enhance target tissue specificity and improve pharmacokinetic properties. The prodrug itself exhibits weak HDAC inhibitory activity.[3][4] However, under hypoxic conditions often found in solid tumors, the nitroarylmethyl masking group is cleaved by nitroreductase (NTR) enzymes, releasing the active class I selective HDAC inhibitor.[3][4] This targeted activation offers the potential for increased efficacy and reduced systemic toxicity.
Comparative Performance Analysis
A direct comparison of the enzymatic inhibitory activity of this compound with other benzamide HDACis is challenging due to its prodrug nature. The available data focuses on its cellular activity upon bioreductive activation. The following tables summarize the available quantitative data for this compound and other prominent benzamide HDACis.
Table 1: Cellular Activity of this compound (Prodrug)
| Compound | Cell Line | Condition | GI50 | Citation |
| This compound (compound 6) | NTR-transfected THP-1 | - | 77 nM | [3][4] |
Table 2: Comparative Inhibitory Activity (IC50) of Benzamide HDACis Against Class I HDACs
| Compound | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | Citation |
| Entinostat (MS-275) | 243 | 453 | 248 | [5][6] |
| Mocetinostat (MGCD0103) | 150 | 290 | 1660 | [3] |
| Chidamide | 95 | 160 | 67 | [4] |
Note: IC50 values can vary between different studies and assay conditions. The data presented here is a compilation from multiple sources for comparative purposes.
Table 3: Selectivity Profile of Benzamide HDACis Against Other HDAC Isoforms
| Compound | HDAC4 | HDAC5 | HDAC6 | HDAC7 | HDAC8 | HDAC10 | HDAC11 | Citation |
| Entinostat (MS-275) | >100 µM | - | >100 µM | - | >100 µM | >100 µM | - | |
| Mocetinostat (MGCD0103) | No Inhibition | No Inhibition | No Inhibition | No Inhibition | No Inhibition | - | 590 nM | [3] |
| Chidamide | - | - | - | - | - | 78 nM | - | [4] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the process of evaluating these inhibitors, the following diagrams are provided.
Caption: Mechanism of action of benzamide HDAC inhibitors.
Caption: Experimental workflow for evaluating HDAC inhibitors.
Detailed Experimental Protocols
HDAC Enzymatic Activity Assay (Fluorometric)
This protocol is for determining the in vitro inhibitory activity of compounds against specific HDAC isoforms.
Materials:
-
Recombinant human HDAC enzyme
-
HDAC assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution (e.g., trypsin in assay buffer with Trichostatin A as a stop reagent)
-
Test compounds (dissolved in DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in HDAC assay buffer.
-
In a 96-well black microplate, add the diluted test compounds.
-
Add the recombinant HDAC enzyme to each well, except for the no-enzyme control wells.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stop the reaction by adding the developer solution to each well.
-
Incubate the plate at room temperature for 15-30 minutes.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software.
Western Blot for Histone Acetylation
This protocol is used to assess the effect of HDAC inhibitors on the acetylation status of histones in cells.
Materials:
-
Cultured cells
-
HDAC inhibitor
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the HDAC inhibitor for a specified time (e.g., 24 hours).
-
Lyse the cells using RIPA buffer and collect the protein lysates.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated histone overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against total histone as a loading control.
MTT Cell Viability Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with an HDAC inhibitor.
Materials:
-
Cultured cells
-
HDAC inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the HDAC inhibitor for the desired duration (e.g., 48-72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.
Conclusion
The landscape of benzamide HDAC inhibitors is evolving, with novel strategies like the bioreductive prodrug approach of this compound offering potential advantages in targeted cancer therapy. While direct enzymatic comparisons are pending for the active form of this compound, its potent cellular activity upon activation highlights its promise. Established benzamide HDACis like Entinostat, Mocetinostat, and Chidamide provide a valuable benchmark for class I selective inhibition, each with a distinct selectivity profile. The experimental protocols provided in this guide offer a standardized framework for researchers to evaluate and compare the performance of these and other emerging HDAC inhibitors in their own laboratories. As research progresses, a deeper understanding of the nuances of isoform selectivity and targeted delivery will be crucial in realizing the full therapeutic potential of this important class of epigenetic modulators.
References
Evaluating the Therapeutic Index of Hdac-IN-65: A Comparative Analysis with Approved HDAC Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The development of novel histone deacetylase (HDAC) inhibitors remains a focal point in oncology research, with the therapeutic index serving as a critical determinant of a compound's potential clinical success. This guide provides a comparative evaluation of the investigational HDAC inhibitor, Hdac-IN-65, against established, FDA-approved HDAC inhibitors: Vorinostat, Romidepsin, Belinostat, and Panobinostat. Due to the limited publicly available preclinical data for this compound, this guide focuses on presenting the available information and contextualizing it within the landscape of these approved agents.
Executive Summary
This compound is a selective histone deacetylase (HDAC) inhibitor with a reported IC50 of 2.5 μM and is characterized as a prodrug with bioreductive properties.[1][2] While this in vitro potency is established, a comprehensive in vivo evaluation of its therapeutic index is not yet publicly available. In contrast, extensive preclinical and clinical data for Vorinostat, Romidepsin, Belinostat, and Panobinostat allow for an estimation and comparison of their therapeutic windows. This guide summarizes the available preclinical efficacy and toxicity data for these compounds to offer a comparative framework for assessing the potential of this compound.
Comparative Analysis of Therapeutic Indices
The therapeutic index (TI) is a quantitative measure of a drug's safety, calculated as the ratio of the dose that produces toxicity to the dose that produces a therapeutic effect. A higher TI indicates a wider margin of safety. The following table summarizes available preclinical data for the selected HDAC inhibitors. It is important to note that these values are derived from various studies using different animal models and tumor types, which can influence the results.
| Compound | Effective Dose (ED50) / Efficacious Dose Range | Toxic Dose (TD50) / Lethal Dose (LD50) / Maximum Tolerated Dose (MTD) | Calculated or Inferred Therapeutic Index | Animal Model/Tumor Type |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Vorinostat | 50 mg/kg/day (oral) resulted in >50% tumor growth reduction[3] | No pronounced toxic effects observed at 50 mg/kg/day for 21 days in mice.[3] Genotoxic effects observed at 25-100 mg/kg/day in mouse bone marrow.[4] NOAEL in dogs: 60 mg/kg/day.[5] | Favorable, but precise TI is difficult to calculate without a clear TD50 from efficacy studies. | Uterine sarcoma xenograft in nude mice[3] |
| Romidepsin | 1.7 mg/kg (i.p.) significantly inhibited tumor growth[6] | LD50 in a TCL xenograft model: 5 mg/kg.[7] A dose of 3.6 mg/kg was not tolerated in mice on a specific schedule.[6] MTD in a Phase I trial: 13.3 mg/m² (~0.44 mg/kg). | ~2.9 (based on LD50/efficacious dose) | Neuroblastoma xenografts in nude mice[6] |
| Belinostat | 10-40 mg/kg/day (i.p.) showed significant dose-dependent growth delay[8][9] | No obvious signs of toxicity at 10-40 mg/kg/day for 7 days.[8][9] 100 mg/kg for 3 weeks showed no apparent toxicity.[10] | Appears to have a wide therapeutic window in these preclinical models. | Human ovarian and colon tumor xenografts in nude mice[8][9] |
| Panobinostat | 20 mg/kg/day significantly impaired tumor growth.[11] | 15 mg/kg/day induced up to 20% body weight loss in mice.[12] Oral LD50 of a related compound (PB) in mice: 1122 mg/kg.[13] | Variable and dependent on the specific model and endpoint. | Anaplastic thyroid carcinoma xenograft in SCID mice[11] |
Note: The therapeutic index is highly dependent on the specific experimental conditions, including the animal model, tumor type, dosing schedule, and the endpoints used to measure efficacy and toxicity. Direct comparison across different studies should be made with caution.
Mechanism of Action: A Common Pathway
HDAC inhibitors, including this compound, share a common mechanism of action. They block the activity of histone deacetylases, leading to an accumulation of acetylated histones and other non-histone proteins. This results in a more open chromatin structure, altering gene expression to induce cell cycle arrest, differentiation, and apoptosis in cancer cells.
References
- 1. HDAC-IN-65_TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Vorinostat is genotoxic and epigenotoxic in the mouse bone marrow cells at the human equivalent doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nonclinical safety assessment of the histone deacetylase inhibitor vorinostat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Romidepsin (FK228/depsipeptide) controls growth and induces apoptosis in neuroblastoma tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Belinostat | Autophagy | HDAC | TargetMol [targetmol.com]
- 10. The histone deacetylase inhibitor belinostat (PXD101) suppresses bladder cancer cell growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxic activity of the histone deacetylase inhibitor panobinostat (LBH589) in anaplastic thyroid cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Panobinostat penetrates the blood–brain barrier and achieves effective brain concentrations in a murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Hdac-IN-65
Disclaimer: No specific Safety Data Sheet (SDS) for Hdac-IN-65 was found in the available resources. The following disposal procedures are based on guidelines for similar Histone Deacetylase (HDAC) inhibitors and general laboratory protocols for hazardous chemical waste. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific disposal requirements and to ensure full compliance with federal, state, and local regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate Personal Protective Equipment (PPE) is worn, including safety goggles, a lab coat, and chemical-resistant gloves. All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or aerosols.
Step-by-Step Disposal Protocol for this compound
-
Waste Identification and Classification : Treat this compound as a hazardous chemical waste. Due to its biological activity as an HDAC inhibitor, it may have toxicological properties that are not yet fully characterized. Some HDAC inhibitors are known to be harmful if swallowed and toxic to aquatic life with long-lasting effects[1].
-
Waste Collection and Segregation :
-
Solid Waste : Collect any solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips, gloves), in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste : If this compound is in a solvent, collect it in a separate, compatible, and properly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Segregation : Store the this compound waste container away from incompatible materials. As a general precaution, avoid storing it with strong acids, bases, or oxidizing agents[1].
-
-
Container Labeling :
-
Affix a hazardous waste label to the container as soon as the first drop of waste is added.
-
The label must include the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of its components and concentrations if in a solution. Do not use abbreviations or chemical formulas[2].
-
Indicate the associated hazards (e.g., "Toxic").
-
Include the date when the container was first used for waste accumulation.
-
-
Storage of Hazardous Waste :
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation and under the control of laboratory personnel[3].
-
Ensure the container is kept closed at all times, except when adding waste[2].
-
The SAA should be inspected weekly for any signs of leakage[3].
-
-
Disposal of Empty Containers :
-
To be considered non-hazardous, an empty container that held this compound must be triple-rinsed with a suitable solvent capable of removing the chemical residue[2].
-
The rinsate from this cleaning process must be collected and treated as hazardous waste[2].
-
After triple-rinsing and air-drying in a ventilated area (like a fume hood), the container may be disposed of in the regular laboratory trash, with the label fully defaced or removed[2][4].
-
-
Arranging for Waste Pickup :
-
Once the waste container is full or when it is ready for disposal, contact your institution's EHS department to schedule a waste pickup. Do not dispose of this compound down the sink or in the regular trash[5].
-
Physicochemical and Toxicity Data for Representative HDAC Inhibitors
The following tables summarize key data for representative HDAC inhibitors to provide context on the general properties of this class of compounds.
| Physicochemical Properties of Select HDAC Inhibitors | ||
| Compound | Property | Value |
| HDAC3 Inhibitor | Molecular Formula | C₂₀H₂₃N₃O₂[6] |
| Molecular Weight | 337.4 g/mol [6] | |
| Solubility | Soluble in DMF, DMSO, and Ethanol[6] | |
| Capless HDACi (6a) | Lipophilicity (logD₇.₄) | 2.63[7] |
| Aqueous Solubility (PBS, pH 7.4) | 4 µM[7] |
| In Vitro Activity of Select HDAC Inhibitors | ||
| Compound | Target | IC₅₀ |
| HDAC3 Inhibitor | HDAC1 | 11.81 nM[6] |
| HDAC2 | 95.45 nM[6] | |
| HDAC3 | 0.95 nM[6] | |
| Capless HDACi (6a) | HDAC1 | 4.5 nM[7] |
| HDAC2 | 31.6 nM[7] | |
| HDAC3 | >10,000 nM[7] |
General Mechanism of Action for HDAC Inhibitors
HDAC inhibitors exert their effects by preventing the removal of acetyl groups from histones and other proteins. This leads to an accumulation of acetylated histones, resulting in a more relaxed and transcriptionally active chromatin structure. The subsequent changes in gene expression can trigger various cellular responses, including cell cycle arrest and apoptosis.
Caption: General signaling pathway for HDAC inhibitors.
References
- 1. HDAC6 inhibitor 4510|2758514-39-3|MSDS [dcchemicals.com]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 5. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 6. caymanchem.com [caymanchem.com]
- 7. Balancing Histone Deacetylase (HDAC) Inhibition and Drug‐likeness: Biological and Physicochemical Evaluation of Class I Selective HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
